molecular formula C14H10O4 B8180508 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde

3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde

Cat. No.: B8180508
M. Wt: 242.23 g/mol
InChI Key: FCXIKYKPEVAUMQ-UHFFFAOYSA-N
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Description

3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde (CAS 14969-32-5) is a high-purity building block ligand specifically designed for advanced materials research. This compound, with a molecular formula of C 14 H 10 O 4 and a molecular weight of 242.23 g/mol, is characterized by its two salicylaldehyde motifs connected at the 4,4'-positions . It typically appears as an off-white to light brown solid and is soluble in various organic solvents, including DCM, DMF, and DMSO . The primary research value of this dialdehyde lies in its dual functionality, which enables the synthesis of sophisticated porous materials. It is predominantly used to construct imine-linked Schiff base Covalent Organic Frameworks (COFs) through condensation reactions with amine derivatives . Furthermore, by employing ethylenediamine in the synthesis, researchers can create salen-COFs. These frameworks incorporate tetradentate salen linkage sites within their networks, which are highly effective for coordinating with various metal centers to form metal-COF complexes . These applications position the compound as a critical tool in developing new electrocatalysts and porous materials. Specific research demonstrates its significant practical impact. For instance, a two-dimensional bimetallic COF based on this ligand and porphyrin has been applied in electrocatalytic oxygen evolution reactions, achieving a remarkable turnover frequency of up to 26.19 s⁻¹ at an overpotential of 500 mV . This highlights the compound's role in enabling high-performance energy conversion materials. The ligand's structure also facilitates post-synthetic functionalization, allowing for further material customization and optimization . For safe handling, note that it has predicted hazard statements for causing skin and eye irritation (H315-H319) and specific target organ toxicity upon repeated exposure (H335) . The product is supplied with a purity of 98% and above and should be stored in an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

4-(4-formyl-3-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-7-11-3-1-9(5-13(11)17)10-2-4-12(8-16)14(18)6-10/h1-8,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXIKYKPEVAUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde: A Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde (CAS 14969-32-5), a pivotal molecular building block in the field of materials science and supramolecular chemistry. The unique structural arrangement of this compound, featuring a rigid biphenyl core functionalized with both hydroxyl and aldehyde groups in a specific ortho/para relationship, makes it an exceptional precursor for the synthesis of advanced porous crystalline polymers known as Covalent Organic Frameworks (COFs). This document details its fundamental physicochemical properties, provides validated protocols for its synthesis and subsequent polymerization, discusses its spectral characteristics, and explores its applications in catalysis, adsorption, and the emerging field of drug delivery systems. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes for the rational design of novel functional materials.

Core Molecular Profile and Physicochemical Properties

3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is a bifunctional aromatic compound possessing a C2 symmetry. The molecule consists of two salicylaldehyde moieties linked at the 4,4'-positions. This specific arrangement is critical; the hydroxyl group ortho to the aldehyde enables strong intramolecular hydrogen bonding and provides a reactive site for post-synthetic modifications or the formation of specific linkage types, such as salen complexes.

The compound typically appears as a light brown solid powder and requires storage under inert atmosphere at low temperatures (2-8°C) to maintain its integrity.[1][2]

dot

Caption: Chemical Structure of the Topic Compound.

Table 1: Physicochemical and Identification Properties
PropertyValueSource(s)
CAS Number 14969-32-5[3][4]
Molecular Formula C₁₄H₁₀O₄[4]
Molecular Weight 242.23 g/mol [4]
IUPAC Name 4-(4-formyl-3-hydroxyphenyl)-2-hydroxybenzaldehyde[4]
Appearance Light brown powder[3]
Purity Typically ≥97%[2]
InChI Key FCXIKYKPEVAUMQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)O)O)C=O[4]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Storage Conditions 2-8°C, under inert atmosphere[2]

Synthesis and Purification

While 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is commercially available, an understanding of its synthesis is crucial for researchers requiring custom modifications or large-scale production. The key transformation is the double ortho-formylation of the precursor, 3,3'-dihydroxybiphenyl. Several classical organic reactions can achieve this, including the Reimer-Tiemann and Duff reactions.[5][6] The Duff reaction is often preferred as it avoids chlorinated solvents and very strong bases.

The causality behind this choice relates to regioselectivity and functional group tolerance. The hydroxyl groups of the biphenyl precursor are strongly electron-donating and ortho-, para-directing. The Duff reaction, using hexamethylenetetramine (HMTA) in an acidic medium, is highly selective for formylation at the ortho position relative to the phenolic hydroxyl group.[1][6]

Representative Experimental Protocol: Duff Formylation

This protocol describes a representative method for the synthesis of the title compound. It is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the final product is validated through standard analytical techniques.

Materials:

  • 3,3'-Dihydroxybiphenyl

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or a mixture of acetic acid and glyceroboric acid

  • Hydrochloric acid (HCl), aqueous solution (e.g., 4M)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3'-dihydroxybiphenyl (1 equivalent) in trifluoroacetic acid under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add hexamethylenetetramine (2.5-3 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the dialdehyde product.

  • Hydrolysis: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and an aqueous solution of hydrochloric acid (4M). This step hydrolyzes the intermediate imine species to the final aldehyde.[6]

  • Workup: Stir the resulting mixture vigorously for 2-4 hours. The crude product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.

  • Extraction: If the product remains in solution, transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification (Liquid Phase): Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification (Chromatography): The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Validation: The structure and purity of the final product should be confirmed by NMR, IR, and mass spectrometry.

Spectral Characterization (Predicted)

While specific spectra are best obtained from the supplier's Certificate of Analysis, the expected spectral data can be reliably predicted based on the molecule's structure.

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ would show distinct signals. The phenolic hydroxyl protons (-OH) would appear as a broad singlet at a high chemical shift (>10 ppm), influenced by hydrogen bonding. The aldehydic protons (-CHO) would be sharp singlets, also downfield, typically between 9.5 and 10.5 ppm. The aromatic protons would appear in the 7.0-8.0 ppm range, showing complex splitting patterns (doublets and triplets) according to their coupling with adjacent protons.

  • ¹³C NMR: The carbon spectrum would be characterized by the aldehydic carbonyl carbon signal around 190-195 ppm. Carbons attached to hydroxyl groups would appear around 160 ppm, while other aromatic carbons would resonate between 115 and 140 ppm.

  • FT-IR: Infrared spectroscopy is excellent for confirming functional groups. Key vibrational bands would include a broad O-H stretch from the phenolic groups (approx. 3200-3500 cm⁻¹), a sharp and strong C=O stretch from the aldehyde groups (approx. 1650-1680 cm⁻¹), and multiple peaks corresponding to aromatic C=C stretching (approx. 1450-1600 cm⁻¹) and C-H bending.[7]

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would readily show a molecular ion peak corresponding to its mass. In negative ion mode, the [M-H]⁻ peak would be observed at an m/z of approximately 241.05.

Core Applications: A Gateway to Covalent Organic Frameworks (COFs)

The primary and most significant application of 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is as a monomer for the synthesis of 2D and 3D Covalent Organic Frameworks (COFs).[8] COFs are a class of crystalline porous polymers with ordered structures and tunable porosity, making them highly attractive for various advanced applications.[9]

The bifunctional nature of the title compound allows it to react with complementary multitopic linkers, typically amines or hydrazines, through condensation reactions to form robust, porous networks.

A. Schiff Base and Salen-COFs

The most common application is in the synthesis of imine-linked (Schiff base) COFs.[3] When reacted with polyamines (e.g., p-phenylenediamine or 1,3,5-tris(4-aminophenyl)benzene), it forms a crystalline framework held together by C=N double bonds.

Furthermore, the presence of the ortho-hydroxyl group is critically important for creating Salen-type COFs. When ethylenediamine or a similar 1,2-diamine is used as the linker, the resulting framework contains salen ligands (a portmanteau of salicylaldehyde and ethylenediamine) integrated directly into the COF backbone.[3] These salen sites are powerful tetradentate chelating agents capable of coordinating with a wide variety of metal ions.[3] This post-synthetic metalation allows for the creation of highly active and stable single-site catalysts.

dot

Caption: General workflow for Schiff-base COF synthesis.

B. Applications of Derived COFs
  • Electrocatalysis: Salen-COFs metalated with transition metals like cobalt or manganese have demonstrated remarkable activity as electrocatalysts. For example, a porphyrin-based COF synthesized with this aldehyde was used for the oxygen evolution reaction, a key process in water splitting for hydrogen production.[3] The well-defined, ordered structure of the COF ensures that the catalytic metal centers are isolated and uniformly accessible, leading to high efficiency and stability.

  • Ion Adsorption and Sensing: The high surface area and functionalizable pores of COFs make them excellent sorbents. A 3D COF built using the title compound was designed for the rapid and selective extraction of uranium (as UO₂²⁺) from aqueous solutions, achieving an exceptionally high uptake capacity.[10] This highlights their potential in environmental remediation and resource recovery.

Relevance and Potential in Drug Development

While the direct biological activity of the title compound is not its primary application, its role as a precursor to COFs opens significant avenues in biomedical fields, including drug development and delivery.[11] The unique properties of COFs make them superior candidates for nanocarrier systems.[12][13]

Rationale for Use in Drug Delivery:

  • High Porosity and Surface Area: COFs possess exceptionally large internal volumes, allowing for a high loading capacity of therapeutic agents, from small molecules to larger biologics.[9][13]

  • Tunable and Ordered Structure: Unlike amorphous polymers, the crystalline nature of COFs means their pore size and chemical environment can be precisely designed. This allows for controlled release kinetics of the encapsulated drug, which can be tailored by modifying the COF's building blocks.[12]

  • Biocompatibility: COFs are constructed from light elements (C, H, O, N) via strong covalent bonds, which can lead to better stability and lower cytotoxicity compared to some metal-based frameworks (MOFs).[14]

  • Facile Functionalization: The COF structure, derived from monomers like 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde, can be functionalized. The phenolic hydroxyl groups could be used post-synthesis to attach targeting ligands (e.g., antibodies, peptides) to direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

COFs derived from this building block could be engineered as nanocarriers for anti-cancer drugs, protecting the payload from degradation in the biological environment and releasing it in response to specific stimuli (e.g., pH changes in a tumor microenvironment).[15] Further research into the biocompatibility and in-vivo behavior of COFs synthesized from this specific aldehyde is a promising direction for future drug delivery platforms.[16][17]

Safety and Handling

As a research chemical, 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde must be handled with appropriate care in a laboratory setting.

  • Hazard Classification: The compound is classified under GHS07 (Harmful/Irritant).[18]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.

    • Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.[2]

Conclusion and Future Outlook

3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is more than just a chemical intermediate; it is a sophisticated design element for the construction of next-generation functional materials. Its rigid structure and strategically placed functional groups provide a predictable and powerful platform for creating highly ordered, porous Covalent Organic Frameworks. The demonstrated success of its derived materials in catalysis and selective adsorption provides a strong foundation for future exploration. The translation of these COFs into the biomedical arena, particularly for targeted drug delivery, represents an exciting and impactful frontier for researchers in chemistry, materials science, and pharmaceutical development. As synthetic methods become more refined and the structure-property relationships of COFs are further elucidated, the importance of well-designed building blocks like this biphenyl dialdehyde will only continue to grow.

References

  • Duff Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • CD Bioparticles. (n.d.). 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarbaldehyde. Retrieved from [Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]

  • NEET coaching. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Duff reaction. Retrieved from [Link]

  • Reimer–Tiemann reaction. (2021, December 31). Retrieved from [Link]

  • Duff Reaction. (n.d.). Retrieved from [Link]

  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. In Science of Synthesis.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Advancements and applications of three-dimensional covalent organic frameworks. (2024, May 31). Green Energy & Environment.
  • Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. (n.d.). Chemical Communications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019212233A1 - Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid].
  • Scicluna, M. C. (2022). An investigation on the potential of covalent organic frameworks (COFs)
  • PubChem. (n.d.). 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde. Retrieved from [Link]

  • Synthesis and Biomedical Applications of Covalent Organic Frameworks for Disease Diagnosis and Therapy. (2025, August 7).
  • Covalent Organic Frameworks (COFs): A Necessary Choice For Drug Delivery. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Biphenyl, 3,3'-dimethyl-. Retrieved from [Link]

  • Mass Spectrometry Actual Instrument
  • WIPO Patentscope. (n.d.). WO/2019/212233 METHOD FOR PREPARING 4,4'-DIHYDROXY-[1,1'-BIPHENYL-3,3'-DICARBOXYLIC ACID]. Retrieved from [Link]

  • Synthesis of covalent organic frameworks via in situ salen skeleton formation for catalytic applications. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]

  • Biomedical applications of COFs. A) Schematic showing typical structure... (n.d.). ResearchGate. Retrieved from [Link]

  • Covalent Organic Frameworks: Recent Progress in Biomedical Applic
  • Covalent Organic Frameworks for Chemical and Biological Sensing. (2022, April 18). PMC.
  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
  • Synthesis of 3,3'-Diacyl-4,4'-Dihydroxybiphenyl. (n.d.). Amanote Research.
  • CAS. (2025, December 10). Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine. Retrieved from [Link]

  • IR spectrum of 3, 4-Dihydroxybenzaldehyde isonicotinoyl hydrazone. (n.d.). ResearchGate. Retrieved from [Link]

  • Fenix. (n.d.). 1 Analysis of Organic Coatings with Infrared Spectroscopy. Retrieved from [Link]

  • Liquid Chromatography-Mass Spectrometry analysis of some early green dyes. (n.d.).

Sources

A Senior Application Scientist's Guide to Linker Selection and Mechanistic Consequences

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between DHBD and Terephthalaldehyde in Covalent Organic Framework (COF) Synthesis

The design and synthesis of Covalent Organic Frameworks (COFs) represent a pinnacle of reticular chemistry, where molecular building blocks are stitched together with covalent bonds to create pre-designed, crystalline, porous structures.[1][2] The choice of organic linkers is paramount, as it dictates not only the topology and porosity of the resulting framework but also its intrinsic chemical and physical properties. Among the vast library of available building blocks, aldehyde-based linkers are workhorses in the field. This guide provides a deep dive into the fundamental differences between two prominent dialdehyde linkers: the simple, prototypical terephthalaldehyde and the functionally sophisticated 2,5-dihydroxy-1,4-benzenedicarboxaldehyde (DHBD) .

While both are linear dicarboxaldehydes, the presence of hydroxyl groups in the DHBD linker introduces a profound mechanistic divergence from the classic Schiff base chemistry of terephthalaldehyde. This distinction leads to the formation of a fundamentally different, more stable covalent linkage, which in turn imparts unique and advantageous properties to the final COF material. Understanding this difference is critical for the rational design of functional COFs for applications ranging from catalysis to drug delivery.[2][3]

Part 1: Terephthalaldehyde - The Archetype of Imine-Linked COFs

Terephthalaldehyde is a readily available and cost-effective aromatic dialdehyde that serves as a foundational linear building block for constructing a vast array of 2D and 3D COFs.[3] Its utility lies in its straightforward and predictable reactivity.

Reaction Mechanism: Schiff Base Condensation

The primary reaction mechanism involving terephthalaldehyde is the Schiff base condensation with multitopic amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB).[3] This reaction forms robust and reversible imine (-C=N-) linkages. The reversibility of this dynamic covalent chemistry is the key to achieving high crystallinity; it allows for "error-checking" and self-healing during the solvothermal synthesis process, enabling the monomers to organize into a thermodynamically stable, ordered framework rather than an amorphous polymer.[4]

Caption: Schiff base condensation forming an imine linkage.

Properties of Terephthalaldehyde-Based COFs

COFs constructed with terephthalaldehyde generally exhibit high thermal and chemical stability, owing to the strength of the aromatic backbone and the imine bonds.[5] The key advantage of this system is its modularity. By pairing terephthalaldehyde with a wide variety of amine co-monomers of different geometries and functionalities, one can systematically tune properties such as:

  • Pore Size and Surface Area: The geometry of the amine linker directly controls the dimensions of the pores.

  • Functionality: Pre-functionalized amine linkers can be used to introduce specific chemical properties into the COF pores.

These characteristics make terephthalaldehyde-based COFs ideal candidates for applications like gas storage and separation, heterogeneous catalysis, and sensing.[3]

Experimental Workflow: Solvothermal Synthesis of a Terephthalaldehyde COF

The solvothermal method is the most common approach for synthesizing crystalline COFs.[6] High temperatures are employed to ensure the reversibility of the linkage-forming reaction.[7][8]

Caption: General workflow for solvothermal COF synthesis.

Part 2: DHBD - Engineering Stability and Functionality via Keto-Enol Tautomerism

2,5-dihydroxy-1,4-benzenedicarboxaldehyde (DHBD) introduces a critical chemical feature: hydroxyl (-OH) groups positioned ortho to the aldehyde (-CHO) groups. This seemingly minor modification fundamentally alters the reaction chemistry and the nature of the resulting covalent bond, leading to COFs with enhanced stability and novel functionalities.

Reaction Mechanism: The β-Ketoenamine Linkage

When DHBD reacts with an amine linker, the initial condensation forms an imine bond, similar to terephthalaldehyde. However, this is immediately followed by a rapid, intramolecular proton transfer from the adjacent hydroxyl group to the imine nitrogen. This process, known as keto-enol tautomerism, results in the formation of a highly stable β-ketoenamine linkage (-NH-C=C-C=O).[9]

This tautomerism is a thermodynamically driven process. The resulting β-ketoenamine form is significantly stabilized by two key factors:

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the amine proton (N-H) and the carbonyl oxygen (C=O).

  • Resonance Stabilization: The linkage creates an extended π-conjugated system, allowing for delocalization of electrons across the bond, which greatly enhances its stability.[10]

Caption: Formation of a stable β-ketoenamine linkage via tautomerism.

Impact on COF Properties

The formation of the β-ketoenamine linkage imbues DHBD-based COFs with a distinct and often superior set of properties compared to their imine-linked counterparts.

  • Exceptional Stability: The β-ketoenamine bond is thermodynamically more stable than the imine bond, resulting in COFs with remarkable chemical resilience, even in acidic or basic media where imine COFs might degrade.[5]

  • Enhanced Crystallinity: The planarity enforced by the conjugated system and hydrogen bonding often promotes more efficient π-π stacking between the 2D layers, leading to materials with very high crystallinity.

  • Tunable Optoelectronic Properties: The extended π-conjugation lowers the bandgap of the material, often shifting light absorption into the visible range. This makes DHBD-based COFs excellent candidates for photocatalysis, sensing, and other optoelectronic applications.[11][12]

  • Inherent Metal Chelation Sites: The N-H and C=O groups form a pincer-like structure that can act as a powerful chelating site for metal ions, enabling their use as single-site catalysts or for the selective capture of metal pollutants.

Part 3: Head-to-Head Comparison: Terephthalaldehyde vs. DHBD

The choice between these two linkers is a critical decision in COF design, driven by the desired properties and final application of the material. The causality is clear: the presence of hydroxyl groups in DHBD is not a passive functionalization but an active participant in the linkage chemistry.

FeatureTerephthalaldehyde2,5-dihydroxy-1,4-benzenedicarboxaldehyde (DHBD)Scientific Rationale
Functional Groups Two aldehyde groupsTwo aldehyde groups, two hydroxyl groupsThe hydroxyl groups are the key differentiating feature.
Resulting Linkage Imine (-C=N-)β-Ketoenamine (-NH-C=C-C=O)The hydroxyl group enables keto-enol tautomerism post-condensation.[13]
Linkage Stability Good thermal and chemical stabilityExcellent stability, particularly in acidic/basic conditionsEnhanced by intramolecular H-bonding and resonance stabilization.[5]
π-Conjugation Confined to aromatic ringsExtended across the entire linkageTautomerization creates a fully delocalized electron system.[10]
Crystallinity Generally goodOften exceptionally highThe planar, rigid ketoenamine linkage promotes efficient layer stacking.[14]
Optoelectronic Properties Typically wide bandgap, UV absorptionLower bandgap, visible light absorption, often fluorescentExtended π-conjugation reduces the HOMO-LUMO gap.[11]
Inherent Chelation Sites NoYes (N-H and C=O pincer)The ketoenamine structure provides a natural binding site for metal ions.
Primary Applications Gas storage/separation, general catalysis[3]Photocatalysis, optoelectronics, sensing, metal sequestration[15][16]Properties directly determine the most suitable applications.

Part 4: Experimental Protocols

The following protocols provide a validated starting point for the synthesis of representative COFs from each linker class. These procedures are designed to be self-validating, with characterization steps included to confirm the successful formation of the desired framework.

Protocol: Synthesis of a Terephthalaldehyde-Based COF (e.g., TAPB-TPA-COF)

This protocol describes the solvothermal synthesis of a 2D imine-linked COF from 1,3,5-tris-(4-aminophenyl)benzene (TAPB) and terephthalaldehyde (TPA).[3]

Materials:

  • 1,3,5-tris-(4-aminophenyl)benzene (TAPB)

  • Terephthalaldehyde (TPA)

  • 1,4-Dioxane (anhydrous)

  • Mesitylene (anhydrous)

  • Acetic Acid (6 M aqueous solution)

  • Acetone, Tetrahydrofuran (THF) for washing

Procedure:

  • In a Pyrex tube, combine TAPB and TPA in a 2:3 molar ratio.

  • Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).

  • Add the 6 M aqueous acetic acid solution (approx. 0.1 mL per 1 mL of organic solvent).

  • Sonicate the mixture for 15 minutes to create a homogeneous suspension.

  • Subject the Pyrex tube to three freeze-pump-thaw cycles to thoroughly degas the mixture.

  • Seal the tube under vacuum and heat in an oven at 120 °C for 3 days.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the collected powder sequentially with acetone and THF to remove residual solvents and unreacted monomers.

  • Purify the crude product via Soxhlet extraction with THF for 24 hours.

  • Dry the purified COF powder under high vacuum at 150 °C overnight to fully activate the framework.

Validation:

  • FTIR: Confirm the formation of the imine bond (C=N stretch, ~1620 cm⁻¹) and the disappearance of primary amine (N-H stretch, ~3300-3450 cm⁻¹) and aldehyde (C-H stretch, ~2730 cm⁻¹) signals.

  • PXRD: Compare the powder X-ray diffraction pattern to simulated patterns to confirm crystallinity and the expected structure.

Protocol: Synthesis of a DHBD-Based COF (e.g., TFPB-DHBD-COF)

This protocol outlines the synthesis of a β-ketoenamine linked COF from DHBD and a suitable amine linker such as 1,3,5-tris(4-formylphenyl)benzene (TFPB) or similar multitopic amines.

Materials:

  • 2,5-dihydroxy-1,4-benzenedicarboxaldehyde (DHBD)

  • Amine linker (e.g., TFPB, TAPB)

  • o-dichlorobenzene (o-DCB)

  • n-Butanol (n-BuOH)

  • Acetic Acid (6 M aqueous solution)

  • Acetone, Dichloromethane (DCM) for washing

Procedure:

  • Combine DHBD and the amine linker in the appropriate stoichiometric ratio (e.g., 3:2 for a C3-symmetric amine) in a Pyrex tube.

  • Add a solvent mixture of o-DCB and n-BuOH (e.g., 1:1 v/v).

  • Add the 6 M aqueous acetic acid solution as a catalyst.

  • Sonicate the mixture for 15-20 minutes to ensure homogeneity.

  • Degas the mixture using three freeze-pump-thaw cycles.

  • Seal the tube under vacuum and heat at 120 °C for 3-5 days.

  • After cooling, collect the precipitated solid by filtration.

  • Wash the powder thoroughly with acetone and then DCM.

  • Purify the material by Soxhlet extraction using a suitable solvent like THF or ethanol for 24 hours.

  • Activate the COF by drying under high vacuum at a temperature appropriate for the material's stability (e.g., 120-180 °C) overnight.

Validation:

  • FTIR: Look for the characteristic C=C stretching of the enamine (~1580 cm⁻¹) and the disappearance of the aldehyde C-H peak. The broad N-H stretch will be present.

  • PXRD: Confirm the high crystallinity of the material by comparing its diffraction pattern with the simulated one for the expected eclipsed or staggered stacking model.

  • Solid-State ¹³C NMR: Confirm the formation of the keto-enamine linkage by identifying the characteristic peaks for the carbonyl carbon and the enamine carbons.

References

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The Electronic Landscape of Dihydroxy-Functionalized Biphenyl Aldehyde Linkers: A Guide for Materials Science and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Executive Summary: Dihydroxy-functionalized biphenyl aldehyde linkers represent a class of organic molecules with a unique and highly tunable electronic architecture. The inherent π-conjugation of the biphenyl backbone, combined with the electronic influence of hydroxyl (electron-donating) and aldehyde (electron-withdrawing) groups, creates a sophisticated system for manipulating molecular orbitals. A defining characteristic of these linkers, particularly those with an ortho-hydroxy aldehyde arrangement, is the formation of a strong intramolecular Resonance-Assisted Hydrogen Bond (RAHB). This interaction not only imparts significant conformational rigidity and planarity but also actively modulates the frontier molecular orbitals (HOMO/LUMO), thereby influencing the linker's optical and electrochemical properties. These tunable characteristics make them exceptional building blocks for advanced materials like Covalent Organic Frameworks (COFs) and versatile platforms for bioconjugation and drug delivery systems. This guide provides a comprehensive overview of the core electronic principles, characterization methodologies, and key applications for researchers and scientists in the field.

Chapter 1: The Biphenyl Aldehyde Scaffold: A Foundation of Tunability

The Biphenyl Core: More Than Two Rings

The biphenyl unit is the fundamental structural and electronic backbone of these linkers. It consists of two phenyl rings connected by a single C-C bond. The electronic properties are dominated by the delocalized π-electron system across both rings. However, the degree of this delocalization is critically dependent on the torsional (dihedral) angle between the planes of the two rings.[1] In an unsubstituted biphenyl, this angle is approximately 44.4°, representing a compromise between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twisted conformation).[1] Modifying this angle, for instance by introducing bulky ortho substituents, can significantly disrupt π-conjugation and alter the electronic properties.[1]

The Role of Hydroxyl and Aldehyde Functionalization

The true versatility of these linkers comes from their functionalization. The strategic placement of hydroxyl (-OH) and aldehyde (-CHO) groups allows for precise control over the electronic landscape.

  • Hydroxyl Groups (-OH): As potent electron-donating groups (EDGs) through resonance, hydroxyl substituents increase the energy of the Highest Occupied Molecular Orbital (HOMO).[2][3] This generally leads to a lower ionization potential and a reduced HOMO-LUMO gap.

  • Aldehyde Groups (-CHO): As electron-withdrawing groups (EWGs) through induction and resonance, aldehyde substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[2] This increases the electron affinity of the molecule. The aldehyde group also serves as a crucial reactive handle for forming stable imine bonds through condensation reactions with primary amines, a cornerstone of COF chemistry and bioconjugation strategies.[4][5]

The combination of both EDGs and EWGs on the same biphenyl scaffold creates a "push-pull" system, enabling fine-tuning of the electronic and optical properties for specific applications.[6]

Chapter 2: Core Electronic Properties and Their Modulation

The utility of these linkers is directly tied to their predictable and tunable electronic characteristics. Understanding these properties is key to designing functional materials and molecules.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key players in the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, determines the molecule's excitation energy, redox potential, and color.

  • Impact of Functional Groups: Electron-donating groups like -OH raise the HOMO energy, while electron-withdrawing groups like -CHO lower the LUMO energy.[2] This combined effect generally decreases the HOMO-LUMO gap, causing a bathochromic (red) shift in the molecule's absorption spectrum.[2]

  • Computational Insights: Density Functional Theory (DFT) calculations are invaluable for predicting and visualizing these orbitals. Studies on functionalized biphenyls show that the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient areas.[2][7]

The Decisive Influence of Intramolecular Hydrogen Bonding (IHB)

In linkers where a hydroxyl group is positioned ortho to an aldehyde group (a salicylaldehyde moiety), a powerful intramolecular Resonance-Assisted Hydrogen Bond (RAHB) is formed.[8][9] This is not merely a weak electrostatic interaction; it involves π-electron delocalization across the O=C-C=C-O-H system, creating a highly stable quasi-aromatic ring.[10][11][12]

The causality behind this interaction's importance is twofold:

  • Structural Planarization: The RAHB locks the aldehyde group in the plane of the phenyl ring, reducing rotational freedom. This enforced planarity enhances π-conjugation across the molecule, which in turn strengthens the hydrogen bond in a self-reinforcing cycle.[10][11]

  • Electronic Modulation: The delocalization of π-electrons within the RAHB system directly influences the aromaticity and electronic distribution of the attached phenyl ring.[10][12] This can lead to significant changes in absorption spectra, acidity of the phenolic proton, and overall molecular stability. The strength of this bond can be estimated computationally and is correlated with experimental observables like NMR chemical shifts.[9]

Diagram 1: Factors Influencing Electronic Properties A Biphenyl Core (π-System) B Dihedral Angle A->B determines F Electronic & Optical Properties (Band Gap, Color, Redox) B->F modulates conjugation C Functional Groups (-OH, -CHO) D Intramolecular H-Bond (RAHB) C->D enables E HOMO/LUMO Energy Levels C->E tunes D->B planarizes D->F stabilizes & shifts E->F defines

Caption: Key factors modulating the electronic properties of the linkers.

Solvatochromism: Probing Environmental Sensitivity

Solvatochromism is the change in a substance's color (i.e., its absorption or emission spectrum) when dissolved in different solvents.[13] This phenomenon arises because solvents of varying polarity can differentially stabilize the electronic ground and excited states of the solute molecule.[14][15]

  • Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, decreasing the energy gap for electronic transition. This results in a bathochromic shift (to longer wavelengths) with increasing solvent polarity.[13]

  • Negative Solvatochromism (Blue Shift): If the ground state is more polar, a polar solvent will stabilize it more, increasing the energy gap. This causes a hypsochromic shift (to shorter wavelengths) with increasing solvent polarity.[13]

For dihydroxy-biphenyl aldehydes, which possess significant charge transfer character, studying their solvatochromic behavior provides critical insight into their ground and excited state dipole moments and their interactions with the surrounding environment.[16]

Chapter 3: Synthesis and Characterization Methodologies

A robust understanding of these linkers requires a combination of targeted synthesis, empirical characterization, and computational validation.

Synthetic Pathways

The synthesis of these linkers typically involves standard organic chemistry transformations. A common and versatile approach is the Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by or preceded by the introduction of the necessary hydroxyl and aldehyde functionalities.[17]

Experimental Characterization Protocols

The following protocols are fundamental for empirically determining the electronic properties of these linkers.

This technique measures the electronic transitions between molecular orbitals, providing direct information about the HOMO-LUMO gap and conjugation within the system.

Methodology:

  • Solution Preparation: Prepare a stock solution of the linker in a high-purity solvent (e.g., spectroscopic grade THF, CH2Cl2, or acetonitrile) at a known concentration (typically ~10⁻⁵ M).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution. Place it in the sample holder and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max). The onset of the lowest energy absorption band can be used to estimate the optical band gap using the formula: E_gap (eV) = 1240 / λ_onset (nm).

  • Causality Check (Solvatochromism): Repeat steps 1-4 using a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethanol, water) to observe and quantify any solvatochromic shifts. This validates the sensitivity of the linker's electronic structure to its environment.[16]

Computational Modeling Protocols

First-principles calculations provide atomic-level insight into electronic structure, complementing experimental data.

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[7]

Workflow:

  • Structure Building: Construct the 3D model of the dihydroxy-functionalized biphenyl aldehyde linker using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is critical as the dihedral angle and hydrogen bond length directly impact electronic properties. A common and reliable functional/basis set combination for such organic molecules is B3LYP/6-311++G(d,p).[9]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the energies of the frontier molecular orbitals (HOMO and LUMO).

  • Visualization and Analysis: Visualize the HOMO and LUMO isosurfaces to understand the spatial distribution of electron density involved in electronic transitions. Compare the calculated HOMO-LUMO gap with the optical gap obtained from UV-Vis spectroscopy. The calculated values are typically higher than experimental ones, but the trends across a series of molecules are highly reliable.

Diagram 2: Integrated Characterization Workflow cluster_0 Synthesis & Purification cluster_1 Experimental Characterization cluster_2 Computational Validation A Linker Synthesis (e.g., Suzuki Coupling) B UV-Vis Spectroscopy A->B C Cyclic Voltammetry A->C F DFT Geometry Optimization A->F D Optical Band Gap (from λ_onset) B->D E Electrochemical HOMO/LUMO Levels C->E I Comprehensive Electronic Property Profile D->I E->I G DFT Electronic Structure Calculation F->G H Calculated HOMO/LUMO Orbitals G->H H->I validation

Caption: Workflow for comprehensive electronic property analysis.

Chapter 4: Applications Driven by Electronic Properties

The ability to engineer the electronic properties of these linkers translates directly into advanced applications.

Building Blocks for Covalent Organic Frameworks (COFs)

COFs are crystalline porous polymers with ordered structures, built from molecular linkers.[18] Dihydroxy-biphenyl aldehydes are excellent candidates for COF synthesis.

  • Structural Control: The defined geometry and rigidity of the linkers, often enhanced by IHB, direct the formation of highly ordered, porous 2D or 3D networks.[19]

  • Functional Materials: By reacting with amine-functionalized linkers, they form stable, conjugated imine-linked COFs.[4] The electronic properties of the linker are inherited by the COF, allowing for the creation of materials with tailored band gaps for applications in:

    • Photocatalysis: The band gap can be tuned to absorb visible light for driving chemical reactions.[20]

    • Sensing: The porous and electronically active framework can interact with guest molecules, leading to a detectable change in optical or electronic properties.[21]

    • Electronics: The ordered π-systems can facilitate charge transport, making them candidates for organic electronic devices.[22]

Diagram 3: Application in COF Synthesis LinkerA Dihydroxy-Biphenyl Aldehyde Linker Plus + LinkerA->Plus LinkerB Triamine Linker Reaction Condensation (-H₂O) LinkerB->Reaction Plus->LinkerB COF 2D Imine-Linked COF Sheet Reaction->COF

Caption: Formation of a 2D COF from complementary linkers.

Platforms for Drug Development and Bioconjugation

The unique combination of a biphenyl scaffold and reactive aldehyde groups makes these molecules promising in the biomedical field.

  • Pharmacophore Scaffolding: The hydroxylated biphenyl moiety is a recognized structure in medicinal chemistry, appearing in numerous biologically active compounds.[23][24] New derivatives can be synthesized and screened for antiproliferative or other therapeutic activities.[24][25]

  • Covalent Drug Delivery: The aldehyde group can react with amine groups on proteins or drug molecules to form a Schiff base (imine). This covalent linkage can be designed to be pH-sensitive, allowing for the triggered release of a payload in the acidic microenvironment of a tumor or within a specific cellular compartment.[5][26]

Chapter 5: Summary and Future Outlook

Dihydroxy-functionalized biphenyl aldehyde linkers are a powerful class of molecules whose value lies in their inherent modularity. The interplay between the biphenyl π-system, the electronic push-pull nature of the hydroxyl and aldehyde groups, and the structure-enforcing power of intramolecular hydrogen bonding provides a rich toolbox for scientists. By combining rational design with robust experimental and computational characterization, these linkers can be precisely tailored.

Future research will likely focus on developing more complex functionalization patterns to achieve even finer control over electronic properties, exploring their use in dynamic and responsive materials, and integrating them into sophisticated biomedical systems for targeted therapy and diagnostics. The principles outlined in this guide provide a firm foundation for these future innovations.

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The Evolution of Salicylaldehyde-Based COF Linkers: From Labile Imines to Robust Functional Architectures

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical evolution, chemical mechanisms, and synthetic protocols of salicylaldehyde-based linkers in Covalent Organic Frameworks (COFs).

Executive Summary

The development of Covalent Organic Frameworks (COFs) initially struggled with the "crystallinity-stability paradox." Early boronate linkages were crystalline but hydrolytically unstable. The introduction of Schiff base (imine) chemistry offered a solution, but simple imines remained susceptible to hydrolysis. The integration of salicylaldehyde-based moieties —specifically utilizing the ortho-hydroxyl group—revolutionized this field. These linkers introduced two critical stabilization mechanisms: intramolecular hydrogen bonding and irreversible keto-enamine tautomerism . Today, salicylaldehyde-derived COFs (including Salen-COFs and DHTA-based frameworks) represent the gold standard for catalytic activity and chemical durability in harsh environments.

The Chemistry of the Salicylaldehyde Moiety

The core advantage of salicylaldehyde (2-hydroxybenzaldehyde) lies in the proximity of the hydroxyl (-OH) group to the aldehyde (-CHO). Upon condensation with an amine, this structural motif enables unique electronic effects.

The Ortho-Hydroxy Effect

Unlike substantial terephthalaldehyde linkers, salicylaldehyde derivatives possess an -OH group at the ortho position.

  • Intramolecular Hydrogen Bonding: The phenolic hydrogen forms a strong hydrogen bond with the imine nitrogen (

    
    ). This locks the phenyl ring and the imine bond into a coplanar conformation, enhancing 
    
    
    
    -conjugation and shielding the imine carbon from nucleophilic attack by water.
  • Keto-Enamine Tautomerism: In electron-rich derivatives (e.g., those derived from 1,3,5-triformylphloroglucinol, a trimeric salicylaldehyde analog), the structure undergoes an irreversible proton transfer from the oxygen to the nitrogen. This shifts the equilibrium from the reversible enol-imine form to the chemically robust keto-enamine form.

Visualization: Stability Mechanisms

The following diagram illustrates the two primary pathways for salicylaldehyde-based linker stabilization.

StabilityMechanism Salicylaldehyde Salicylaldehyde (Ortho-OH) EnolImine Enol-Imine Form (Reversible) Salicylaldehyde->EnolImine + Amine - H2O Amine Primary Amine (R-NH2) Amine->EnolImine HBond Intramolecular H-Bond (O-H...N) Planarization & Shielding EnolImine->HBond Standard Salicylaldehyde KetoEnamine Keto-Enamine Form (Irreversible Tautomerism) Acid/Base Resistant EnolImine->KetoEnamine Electron-Rich (e.g., Tp Linkers)

Figure 1: Mechanistic divergence of salicylaldehyde-amine condensation. Standard derivatives stabilize via H-bonding (green), while electron-rich variants undergo tautomerization to the ultrastable keto-enamine form (red).

Historical Development Timeline

EraKey MilestoneTechnical Significance
2005 Discovery of COFs (Yaghi et al.)Boroxine/Boronate ester linkages established reticular chemistry principles but lacked hydrolytic stability.
2009 Imine Linkages (COF-300)Introduction of Schiff base chemistry (

). Improved stability over boronates, but still reversible and prone to hydrolysis in acid.
2011-2012 The Hydroxyl Breakthrough Researchers (e.g., Banerjee, Jiang) introduced 2,5-dihydroxyterephthalaldehyde (DHTA) . The ortho-OH groups were found to significantly enhance stability via H-bonding.
2012 Keto-Enamine Revolution Synthesis of Tp-COFs (using 1,3,5-triformylphloroglucinol). The irreversible tautomerism created COFs stable in boiling water and 9M acid.
2014-Present Functional Salen-COFs Direct synthesis of Salen (Salicylaldehyde + Ethylenediamine) sites within the backbone, creating heterogeneous catalysts for asymmetric synthesis and CO2 reduction.

Key Architectures & Data Comparison

2,5-Dihydroxyterephthalaldehyde (DHTA) Linkers

DHTA acts as a "double salicylaldehyde" linker. When reacted with triamines (e.g., TAPB), it forms hexagonal networks.

  • Stability: Retains crystallinity in water and weak acids, unlike its non-hydroxylated counterpart (terephthalaldehyde).

  • Luminescence: The H-bond enables Excited-State Intramolecular Proton Transfer (ESIPT), making these COFs highly fluorescent for sensing applications.

Salen-COFs (Metalation Platforms)

These are designed specifically to mimic the Salen ligand, a privileged catalyst motif.

  • Structure: Formed by the condensation of salicylaldehyde-functionalized knots with diamines.

  • Utility: The

    
     pocket coordinates transition metals (Co, Mn, Zn) post-synthetically or in-situ.
    
Stability Comparison Table
Linker TypeLinkage ChemistryHydrolytic StabilityAcid StabilityMechanism
Terephthalaldehyde Simple Imine (

)
LowPoorNone
DHTA (Salicylaldehyde-based) OH-Imine (

)
HighModerateIntramolecular H-Bond
Tp (Phloroglucinol) Keto-Enamine (

)
Ultra-HighExcellent (9M HCl)Irreversible Tautomerism

Experimental Protocol: Synthesis of a Salen-COF (COF-366-M Analog)

This protocol describes the synthesis of a porphyrin-salicylaldehyde based COF, often used for catalysis. It involves the reaction of a tetra-amine porphyrin with a salicylaldehyde derivative (or DHTA).

Target: COF-366-Co (Cobalt-coordinated Salen-type framework). Precursors:

  • Amine: 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) - Note: While TAPP is a porphyrin, the linkage chemistry follows the salicylaldehyde principles when reacted with DHTA.

  • Aldehyde: 2,5-Dihydroxyterephthalaldehyde (DHTA).[1]

Reagents & Equipment
  • Solvents: o-Dichlorobenzene (o-DCB), n-Butanol (n-BuOH), 6M Aqueous Acetic Acid.

  • Vessel: Pyrex tube (10 mL) with a high-vacuum valve or flame-sealing capability.

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology
  • Charging:

    • Weigh TAPP (18 mg, 0.027 mmol) and DHTA (9 mg, 0.054 mmol) into the Pyrex tube.

    • Rationale: Stoichiometric balance (1:2 molar ratio for tetra-amine : di-aldehyde) is critical for crystallinity.

  • Solvation:

    • Add o-DCB (1.0 mL) and n-BuOH (1.0 mL).

    • Sonicate for 10 minutes until a homogeneous dispersion is achieved.

  • Catalyst Addition:

    • Add 0.2 mL of 6M aqueous acetic acid.[2]

    • Rationale: The acid catalyzes the reversible imine formation, allowing error correction (crystallization) before the structure locks into the stable form.

  • Degassing (Freeze-Pump-Thaw):

    • Freeze the tube in liquid nitrogen (77 K).[2]

    • Apply vacuum (< 50 mTorr) to remove oxygen.

    • Thaw. Repeat this cycle 3 times.

    • Rationale: Oxygen removal prevents oxidation of the amine and ensures defect-free polymerization.

  • Solvothermal Synthesis:

    • Flame-seal the tube under vacuum.

    • Place in an oven at 120°C for 72 hours .

    • Observation: A precipitate will form (often dark red/purple due to porphyrin).

  • Work-up:

    • Cool to room temperature.

    • Filter the solid and wash copiously with THF and Acetone.

    • Soxhlet extraction with THF for 24 hours to remove unreacted monomers.

    • Activate (dry) under vacuum at 100°C for 12 hours.

  • Post-Synthetic Metalation (Creation of Salen-Co Site):

    • Disperse the activated COF in a solution of Cobalt(II) Acetate in Methanol.

    • Stir at reflux for 12 hours.

    • Wash to remove excess metal salt.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursors: DHTA + TAPP Mix Solvation: o-DCB / n-BuOH (1:1) Start->Mix Cat Catalyst: 6M Acetic Acid Mix->Cat Degas Degassing: Freeze-Pump-Thaw (3x) Cat->Degas Heat Solvothermal Reaction: 120°C, 72 Hours Degas->Heat Purify Purification: Soxhlet Extraction (THF) Heat->Purify Metal Metalation (Optional): Co(OAc)2 in MeOH Purify->Metal For Catalysis

Figure 2: Solvothermal synthesis workflow for Salicylaldehyde-based COFs (e.g., COF-366 analog). Critical control points are degassing and acid catalysis.

References

  • Cote, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks.[3][4][5][6][7] Science, 310(5751), 1166-1170. Link

  • Uribe-Romo, F. J., et al. (2009). Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Journal of the American Chemical Society, 133(30), 11478–11481. Link

  • Kandambeth, S., et al. (2012). Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability.[8][9][10] Journal of the American Chemical Society, 134(48), 19524–19527. Link

  • Ding, X., et al. (2013). Salen-Based Covalent Organic Framework. Journal of the American Chemical Society, 135(15), 5672–5675. Link

  • Shinde, D. B., et al. (2016). Bifunctional Covalent Organic Frameworks with Two Dimensional Organocatalytic Micropores. Journal of the American Chemical Society, 138(28), 8928–8935. Link

  • Waller, P. J., et al. (2015). Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research, 48(12), 3053–3063. Link

Sources

Methodological & Application

Application Note & Protocol: Fabrication of 2D Porous Imine-Linked Polymers from 3,3'-dihydroxy-4,4'-biphenyldicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 2D Porous Polymers

Two-dimensional (2D) porous polymers, particularly a class of materials known as Covalent Organic Frameworks (COFs), represent a frontier in materials science and drug development. These crystalline, porous materials are constructed from organic building blocks linked by strong covalent bonds, offering a unique combination of high thermal stability, low density, and a large surface area with tunable porosity.[1][2] Unlike many other porous materials, COFs are synthesized with atomic precision, allowing for the rational design of their structure and function.[1] This high degree of control makes them exceptionally promising candidates for a wide range of applications, including gas storage, catalysis, and, notably, as advanced drug delivery vehicles.[3][4][5]

The use of 3,3'-dihydroxy-4,4'-biphenyldicarbaldehyde as a monomer is particularly advantageous. The dual aldehyde functionalities provide the necessary reaction sites for forming extended 2D networks, while the hydroxyl groups can impart specific chemical properties to the resulting polymer and offer sites for post-synthetic modification. This application note provides a detailed protocol for the synthesis of a 2D porous imine-linked polymer using 3,3'-dihydroxy-4,4'-biphenyldicarbaldehyde and a common tri-topic amine linker, 1,3,5-tris(4-aminophenyl)benzene (TAPB), via a solvothermal Schiff base condensation reaction.

Reaction Scheme: Imine-Linked 2D Polymer Formation

The formation of the 2D porous polymer proceeds through a Schiff base condensation reaction between the aldehyde groups of 3,3'-dihydroxy-4,4'-biphenyldicarbaldehyde and the amine groups of 1,3,5-tris(4-aminophenyl)benzene. This reaction is typically carried out under solvothermal conditions, which promote the formation of a crystalline, porous network.[6]

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Aldehyde 3,3'-dihydroxy-4,4'- biphenyldicarbaldehyde Polymer 2D Porous Imine-Linked Polymer Aldehyde->Polymer + Amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) Amine->Polymer Solvent 1,4-Dioxane/Mesitylene Solvent->Polymer Catalyst Acetic Acid (6M) Catalyst->Polymer Temperature 120 °C Temperature->Polymer Time 3 days Time->Polymer

Caption: Reaction scheme for the synthesis of a 2D porous imine-linked polymer.

Experimental Protocol: Solvothermal Synthesis

This protocol details the solvothermal synthesis of the 2D porous polymer.

Materials:

  • 3,3'-dihydroxy-4,4'-biphenyldicarbaldehyde

  • 1,3,5-tris(4-aminophenyl)benzene (TAPB) [For synthesis protocol, see reference 6]

  • 1,4-Dioxane (anhydrous)

  • Mesitylene (anhydrous)

  • 6 M Acetic Acid

  • Acetone (reagent grade)

  • Tetrahydrofuran (THF, anhydrous)

  • Pyrex tube with a sealable cap

Procedure:

  • Monomer Preparation: In a Pyrex tube, combine 3,3'-dihydroxy-4,4'-biphenyldicarbaldehyde and 1,3,5-tris(4-aminophenyl)benzene in a 3:2 molar ratio.

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v) to the Pyrex tube. The total volume should be sufficient to create a slurry of the monomers.

  • Catalyst Addition: Add an aqueous solution of 6 M acetic acid to the mixture.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure a homogeneous suspension.[7]

  • Degassing: Subject the Pyrex tube to three freeze-pump-thaw cycles to remove dissolved gases.[7]

  • Sealing and Heating: Seal the tube under vacuum and place it in a preheated oven at 120 °C for 3 days.[6][7]

  • Product Collection: After cooling to room temperature, a solid precipitate will be present. Collect the solid product by filtration.

  • Washing: Wash the collected solid sequentially with acetone and anhydrous tetrahydrofuran (THF) to remove any unreacted monomers and oligomers.[7]

  • Purification (Soxhlet Extraction): For a high-purity product, perform a Soxhlet extraction with THF for 24 hours.[7]

  • Drying: Dry the purified polymer powder under vacuum at 150 °C overnight.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 1. Mix Monomers (Aldehyde & Amine) B 2. Add Solvents & Catalyst (Dioxane/Mesitylene, Acetic Acid) A->B C 3. Sonicate & Degas (Freeze-Pump-Thaw) B->C D 4. Solvothermal Reaction (120°C, 3 days) C->D E 5. Filter & Wash (Acetone, THF) D->E F 6. Soxhlet Extraction (THF, 24h) E->F G 7. Dry Under Vacuum (150°C, overnight) F->G H FTIR Spectroscopy G->H I Powder X-Ray Diffraction (PXRD) G->I J Thermogravimetric Analysis (TGA) G->J K BET Surface Area Analysis G->K

Sources

Green Synthesis of Imine-Linked Covalent Organic Frameworks from Dihydroxy Biphenyl Aldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. This is particularly true in the field of advanced materials, where the production of porous crystalline polymers like Covalent Organic Frameworks (COFs) has traditionally relied on harsh solvothermal conditions.[1][2][3] This guide provides detailed application notes and protocols for the green synthesis of imine-linked COFs, with a specific focus on the utilization of dihydroxy biphenyl aldehyde as a versatile building block. These methods eschew toxic organic solvents and high temperatures, paving the way for more accessible and scalable COF production for applications in drug delivery, catalysis, and separations.

The Imperative for Green COF Chemistry

Conventional solvothermal synthesis of imine-linked COFs often involves the use of high-boiling, toxic organic solvents, elevated temperatures, and extended reaction times.[1][2][3][4] These conditions not only pose environmental and safety concerns but also hinder the scalability and cost-effectiveness of COF production. Green synthesis approaches, such as aqueous-based methods, mechanochemistry, and the use of deep eutectic solvents, offer compelling alternatives that align with the principles of sustainable chemistry.[4][5][6]

This guide will explore two primary green synthesis strategies for preparing imine-linked COFs from dihydroxy biphenyl aldehyde and a suitable amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB).

Method 1: Ambient Aqueous Synthesis

The synthesis of COFs in water at room temperature represents a significant leap forward in green chemistry.[1][2][3][7] This method leverages the catalytic activity of acetic acid and the principle of dynamic covalent chemistry to achieve highly crystalline and porous COFs.

The Underlying Science: Causality in Experimental Design

The success of this aqueous synthesis hinges on several key factors:

  • Acid Catalysis: Acetic acid acts as a catalyst to facilitate the reversible imine bond formation. The reversible nature of this reaction is crucial for the "error-checking" mechanism that allows the framework to self-correct and crystallize into a well-ordered structure.

  • Monomer Pre-activation: Pre-dissolving or "activating" the aldehyde monomer, in this case, dihydroxy biphenyl aldehyde, in a small amount of acetic acid can enhance its reactivity in the aqueous medium.[1][7]

  • Dynamic Equilibrium: The aqueous environment allows for a dynamic equilibrium between the formation and cleavage of imine bonds. This dynamic process is essential for the thermodynamic product, a stable and crystalline COF, to form over kinetically favored amorphous polymers.[2][3]

Experimental Protocol: Aqueous Synthesis of a Dihydroxy Biphenyl Aldehyde-Based COF

This protocol details the synthesis of a hypothetical COF, designated as "DHBP-TAPB-COF," from 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (DHBP) and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Materials:

  • 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (DHBP)

  • 1,3,5-tris(4-aminophenyl)benzene (TAPB)

  • Glacial Acetic Acid

  • Deionized Water

  • Acetone

  • Tetrahydrofuran (THF)

Equipment:

  • Magnetic stirrer with stir bar

  • Glass vials

  • Centrifuge

  • Vacuum oven

Procedure:

  • Monomer Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol of 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (DHBP) in 1 mL of glacial acetic acid. Sonicate briefly if necessary to aid dissolution. This step constitutes the pre-activation of the aldehyde monomer.

    • In a separate 20 mL glass vial, suspend 0.067 mmol of 1,3,5-tris(4-aminophenyl)benzene (TAPB) in 5 mL of deionized water.

  • Reaction:

    • While vigorously stirring the TAPB suspension, rapidly inject the DHBP solution into the vial.

    • Continue stirring at room temperature for 2 hours. A precipitate should form, indicating the formation of the COF.

  • Work-up and Activation:

    • Isolate the solid product by centrifugation (8000 rpm, 10 min).

    • Wash the solid sequentially with deionized water (3 x 10 mL), acetone (3 x 10 mL), and THF (3 x 10 mL). After each wash, separate the solid by centrifugation.

    • Dry the resulting powder in a vacuum oven at 80 °C overnight to yield the activated DHBP-TAPB-COF.

Data Presentation: Expected Outcomes
ParameterExpected Value
Yield> 80%
BET Surface Area500 - 1000 m²/g
PXRD Peaks (2θ)Prominent peak around 3-5° and other characteristic peaks
FT-IR (cm⁻¹)Appearance of C=N stretching peak (~1620 cm⁻¹), disappearance of C=O (~1680 cm⁻¹) and N-H (~3300-3500 cm⁻¹) stretching peaks.
Workflow Diagram: Aqueous Synthesis

Aqueous_Synthesis cluster_prep Monomer Preparation cluster_reaction Reaction cluster_workup Work-up & Activation DHBP Dissolve DHBP in Acetic Acid Mix Mix Solutions & Stir for 2h DHBP->Mix TAPB Suspend TAPB in Water TAPB->Mix Centrifuge Centrifuge Mix->Centrifuge Wash Wash with Water, Acetone, THF Centrifuge->Wash Dry Vacuum Dry at 80°C Wash->Dry Product Activated DHBP-TAPB-COF Dry->Product

Caption: Workflow for the ambient aqueous synthesis of DHBP-TAPB-COF.

Method 2: Mechanochemical Synthesis

Mechanochemistry offers a solvent-free or minimal-solvent approach to COF synthesis, relying on mechanical energy to initiate chemical reactions.[6][8] This method is highly efficient, rapid, and inherently green.

The Underlying Science: Causality in Experimental Design
  • Energy Input: The high-energy collisions induced by ball milling provide the necessary activation energy for the imine condensation reaction to occur in the solid state.

  • Liquid-Assisted Grinding (LAG): The addition of a small amount of a liquid, such as acetic acid, can act as a catalyst and facilitate mass transport, leading to a more crystalline product compared to neat grinding.[9]

  • Rapid Kinetics: Mechanochemical synthesis is often significantly faster than solvothermal methods, with reactions completing in minutes to hours.[6][8]

Experimental Protocol: Mechanochemical Synthesis of DHBP-TAPB-COF

Materials:

  • 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (DHBP)

  • 1,3,5-tris(4-aminophenyl)benzene (TAPB)

  • Glacial Acetic Acid (as a liquid additive)

  • Acetone

  • Tetrahydrofuran (THF)

Equipment:

  • Planetary ball mill or mixer mill

  • Stainless steel grinding jars and balls

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reactant Loading:

    • Place 0.1 mmol of DHBP, 0.067 mmol of TAPB, and two stainless steel balls (10 mm diameter) into a 10 mL stainless steel grinding jar.

    • Add 50 µL of glacial acetic acid to the jar.

  • Milling:

    • Seal the jar and place it in the ball mill.

    • Mill the mixture at 500 rpm for 60 minutes.

  • Work-up and Activation:

    • Retrieve the solid product from the grinding jar.

    • Wash the solid sequentially with acetone (3 x 10 mL) and THF (3 x 10 mL) to remove any unreacted monomers and the acetic acid. Use centrifugation to separate the solid after each wash.

    • Dry the resulting powder in a vacuum oven at 80 °C overnight to yield the activated DHBP-TAPB-COF.

Data Presentation: Expected Outcomes
ParameterExpected Value
Yield> 90%
BET Surface Area400 - 800 m²/g
PXRD Peaks (2θ)Characteristic peaks, potentially broader than the aqueous method
FT-IR (cm⁻¹)Similar to the aqueous method, confirming imine formation.
Workflow Diagram: Mechanochemical Synthesis

Mechanochemical_Synthesis cluster_prep Reactant Loading cluster_reaction Milling cluster_workup Work-up & Activation Load Load DHBP, TAPB, Acetic Acid & Balls into Grinding Jar Mill Ball Mill at 500 rpm for 60 min Load->Mill Wash Wash with Acetone & THF Mill->Wash Dry Vacuum Dry at 80°C Wash->Dry Product Activated DHBP-TAPB-COF Dry->Product

Caption: Workflow for the mechanochemical synthesis of DHBP-TAPB-COF.

Characterization and Validation

To ensure the successful synthesis of a crystalline and porous imine-linked COF, a suite of characterization techniques is essential.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity of the COF. A successful synthesis will show characteristic diffraction peaks, indicating long-range order.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the formation of the imine linkage. The appearance of a C=N stretching band around 1620 cm⁻¹ and the disappearance of the aldehyde C=O and amine N-H stretching bands are key indicators.

  • Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the COF. Imine-linked COFs typically exhibit good thermal stability up to 400-500 °C.[10]

  • Nitrogen Adsorption-Desorption Isotherms: This analysis is crucial for determining the porosity and surface area (typically calculated using the Brunauer-Emmett-Teller, BET, method) of the COF.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology of the COF particles.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The combination of characterization data provides a comprehensive picture of the synthesized material. For instance, the presence of a strong low-angle peak in the PXRD pattern, coupled with a high BET surface area and the characteristic imine peak in the FTIR spectrum, provides strong evidence for the successful formation of the desired crystalline porous COF.

Concluding Remarks for the Researcher

The green synthesis methods detailed herein for imine-linked COFs using dihydroxy biphenyl aldehyde offer a significant advancement over traditional solvothermal approaches. By embracing aqueous and mechanochemical routes, researchers can synthesize these remarkable materials in a more sustainable, efficient, and scalable manner. The versatility of the dihydroxy biphenyl aldehyde core, with its potential for post-synthetic modification, opens up exciting avenues for the design of functional materials for a wide range of applications, from targeted drug delivery to advanced catalysis and environmental remediation.

References

  • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society. [Link]

  • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers - PMC. National Center for Biotechnology Information. [Link]

  • Green synthesis of imine-based covalent organic frameworks in water. Royal Society of Chemistry. [Link]

  • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers - PubMed. National Center for Biotechnology Information. [Link]

  • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers | Request PDF. ResearchGate. [Link]

  • Gentle and Rapid Synthesis of Imine-Linked Covalent Organic Frameworks in Acetic Acid-Based Deep Eutectic Solvents. Green Chemistry (RSC Publishing). [Link]

  • Solvent-Free Synthesis of C=N Linked Two-Dimensional Covalent Organic Frameworks. ResearchGate. [Link]

  • Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC. National Center for Biotechnology Information. [Link]

  • Eco-friendly synthesis of imine-based COFs for efficient photocatalytic H2O2 production. Green Chemistry (RSC Publishing). [Link]

  • In Situ Monitoring of Mechanochemical Covalent Organic Framework Formation Reveals Templating Effect of Liquid Additive. ChemRxiv. [Link]

  • A General Synthetic Strategy for the Synthesis of Imine-Linked Covalent Organic Frameworks in Choline Chloride–Hexafluoroisopropanol-Based Deep Eutectic Solvents | Macromolecules. ACS Publications. [Link]

  • Synthesis and Characterization of Imine Linked-Covalent Organic Frameworks for Drug Control Release Studies. DSpace Repository. [Link]

  • Mechanochemical Synthesis of Chemically Stable Isoreticular Covalent Organic Frameworks | Request PDF. ResearchGate. [Link]

  • Green Mechanochemical Synthesis of Imine-Linked Covalent Organic Frameworks for High Iodine Capture. RSC Publishing. [Link]

  • Mechanochemically synthesized covalent organic frameworks as catalysts for the Suzuki–Miyaura coupling reaction. Chemical Communications (RSC Publishing). [Link]

  • Mechanochemical synthesis of π-conjugated naphthotetrathiophene-based covalent organic frameworks and their post-modification via the Doebner reaction. Chemical Science (RSC Publishing). [Link]

  • Mechanochemical synthesis of π-conjugated naphthotetrathiophene-based covalent organic frameworks and their post-modification via the Doebner reaction - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of Highly Crystalline Imine-linked Covalent Organic Frameworks via Controlling Monomer Feeding Rates in an Open System | Request PDF. ResearchGate. [Link]

  • Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Imine–linked covalent organic framework synthesis. ResearchGate. [Link]

Sources

Designing Advanced Fluorescent Sensors Using 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Light in Detection and Discovery

Fluorescent sensors have become indispensable tools across a multitude of scientific disciplines, from fundamental cell biology to high-throughput drug discovery.[1][2] Their ability to translate molecular recognition events into a detectable optical signal offers unparalleled sensitivity and real-time monitoring capabilities.[1][3] At the heart of these powerful tools lies the fluorophore, a molecule that absorbs light at one wavelength and emits it at a longer wavelength.[4] The design of effective fluorescent sensors hinges on the rational engineering of these fluorophores to respond selectively to specific analytes or changes in their microenvironment.

This guide focuses on a particularly versatile and promising scaffold for fluorescent sensor design: 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde (DHBD) and its derivatives. The unique structural and electronic properties of the biphenyl core, coupled with the reactive aldehyde and hydroxyl functionalities, provide a rich platform for creating a diverse array of sensors tailored for specific applications. We will delve into the fundamental principles governing the design of these sensors, provide detailed protocols for their synthesis and characterization, and explore their application in key areas of research and drug development.

Core Principles of Fluorescent Sensor Design with DHBD Scaffolds

The design of a fluorescent sensor based on DHBD derivatives revolves around modulating the fluorescence output of the core structure in response to a specific event. This modulation can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. The primary mechanisms that govern these changes are Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Mechanism of Action: Controlling the Flow of Energy

The fluorescence of a molecule can be "quenched" or diminished through various non-radiative pathways.[5][6] Understanding these quenching mechanisms is crucial for designing sensors where the binding of an analyte disrupts these processes, leading to a "turn-on" response.

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore is linked to a recognition unit (receptor) that can donate or accept an electron. In the "off" state, excitation of the fluorophore is followed by rapid electron transfer between the fluorophore and the receptor, a non-radiative process that quenches fluorescence. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, restoring the fluorescence of the fluorophore.

  • Intramolecular Charge Transfer (ICT): ICT-based sensors feature a fluorophore with an electron-donating group and an electron-accepting group. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of this state are highly sensitive to the polarity of the surrounding environment. Analyte binding can alter the electronic properties of the donor or acceptor, leading to a change in the ICT process and a corresponding shift in the fluorescence emission.

  • Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule through dipole-dipole coupling.[7] This process is highly dependent on the distance between the donor and acceptor. In a FRET-based sensor, analyte binding can induce a conformational change that alters the distance between a donor and acceptor pair, resulting in a change in the FRET efficiency and a corresponding change in the fluorescence of either the donor or the acceptor.

The inherent fluorescence of some biphenyl derivatives provides a solid foundation for sensor development.[8] The dihedral angle between the two phenyl rings in the biphenyl scaffold can significantly influence its fluorescent properties, offering another avenue for modulation upon analyte binding.[9]

Application Note 1: Synthesis of a Schiff Base Fluorescent Sensor for Metal Ion Detection

This protocol details the synthesis of a Schiff base derivative of 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde designed for the selective detection of metal ions such as Al³⁺ and Zn²⁺.[10][11][12] The formation of the Schiff base introduces nitrogen atoms that can act as coordination sites for metal ions.

Workflow for Schiff Base Sensor Synthesis

cluster_synthesis Synthesis DHBD 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde Reaction Reflux with Catalytic Acid DHBD->Reaction Amine Primary Amine Derivative (e.g., Hydrazine) Amine->Reaction Solvent Ethanol/Methanol Solvent->Reaction Purification Recrystallization/Chromatography Reaction->Purification Product Schiff Base Sensor Purification->Product

Caption: Synthesis of a DHBD-based Schiff base fluorescent sensor.

Detailed Protocol
  • Dissolution of Reactants: In a round-bottom flask, dissolve one molar equivalent of 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde in a minimal amount of a suitable solvent such as ethanol or methanol.[13]

  • Addition of Amine: To the stirred solution, add two molar equivalents of the desired primary amine (e.g., a hydrazine derivative).[10]

  • Catalysis and Reflux: Add a few drops of a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the crude product with a cold, non-polar solvent like hexane to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[14]

  • Characterization: Confirm the structure and purity of the synthesized Schiff base sensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[13]

Application Note 2: Spectroscopic Characterization of the Fluorescent Sensor

Once the sensor is synthesized and purified, its photophysical properties must be thoroughly characterized to understand its behavior as a fluorescent probe.[15][16] This involves determining its absorption and emission spectra, quantum yield, and lifetime.

Key Spectroscopic Parameters
ParameterDescriptionTypical Technique
Absorption Maximum (λabs) The wavelength at which the sensor absorbs light most strongly.UV-Visible Spectroscopy
Emission Maximum (λem) The wavelength at which the sensor emits the most intense fluorescence.Fluorescence Spectroscopy
Stokes Shift The difference in wavelength between the absorption and emission maxima (λem - λabs). A larger Stokes shift is generally desirable to minimize self-absorption.[17]Calculated from λabs and λem
Quantum Yield (ΦF) The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[4]Comparative method using a standard fluorophore (e.g., quinine sulfate)
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.Time-Correlated Single Photon Counting (TCSPC)
Protocol for Spectroscopic Measurements
  • Preparation of Stock Solution: Prepare a concentrated stock solution of the synthesized sensor in a high-purity solvent (e.g., DMSO or ethanol).

  • Working Solutions: Prepare a series of dilute working solutions (typically in the micromolar range) in the desired buffer or solvent system for analysis.

  • UV-Visible Absorption Spectroscopy: Record the absorption spectrum of a working solution using a UV-Visible spectrophotometer to determine the λabs.[16]

  • Fluorescence Spectroscopy:

    • Using a fluorometer, excite the sample at its λabs and record the emission spectrum to determine the λem.[15]

    • To determine the quantum yield, measure the integrated fluorescence intensity of the sensor solution and a reference standard of known quantum yield under identical experimental conditions. The quantum yield is then calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement: Measure the fluorescence lifetime using a TCSPC system. The sample is excited with a pulsed light source, and the time delay between the excitation pulse and the detection of the emitted photon is recorded.

Application Note 3: Application in Live Cell Imaging for Drug Discovery

Fluorescent sensors are powerful tools for visualizing and quantifying cellular processes in real-time, making them invaluable in drug discovery and development.[3][4][18] This protocol outlines a general procedure for using a DHBD-derived fluorescent sensor for live-cell imaging.

Workflow for Live Cell Imaging

cluster_imaging Live Cell Imaging Cell_Culture Culture Cells on Glass-Bottom Dish Sensor_Loading Incubate with Fluorescent Sensor Cell_Culture->Sensor_Loading Washing Wash to Remove Excess Sensor Sensor_Loading->Washing Imaging Acquire Images using Fluorescence Microscope Washing->Imaging Analysis Analyze Fluorescence Intensity/Localization Imaging->Analysis

Caption: General workflow for live-cell imaging with a fluorescent sensor.

Detailed Protocol
  • Cell Culture: Plate the cells of interest (e.g., HeLa cells) onto a glass-bottom imaging dish or a multi-well plate suitable for microscopy.[19] Allow the cells to adhere and grow to the desired confluency.

  • Sensor Loading:

    • Prepare a loading solution of the fluorescent sensor in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final concentration of the sensor will need to be optimized for the specific probe and cell type, but a starting concentration in the low micromolar range is common.

    • Remove the culture medium from the cells and wash them once with the buffer.

    • Add the sensor loading solution to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the loading solution and wash the cells several times with fresh buffer to remove any unbound sensor.[20]

  • Imaging:

    • Mount the imaging dish on the stage of a fluorescence microscope equipped with the appropriate filter set for the excitation and emission wavelengths of the sensor.[21]

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[22]

    • Acquire images at different time points or after the addition of a stimulus (e.g., a drug candidate) to monitor dynamic changes in fluorescence.[18]

  • Image Analysis: Quantify the fluorescence intensity in specific cellular compartments or track changes in fluorescence over time using image analysis software. This data can provide insights into the mechanism of action of a drug or the localization of the target analyte.

Trustworthiness and Self-Validation

The reliability of any fluorescent sensor-based assay depends on rigorous validation. This includes:

  • Selectivity: The sensor's response to the target analyte should be significantly greater than its response to other potentially interfering species. This is typically assessed by measuring the fluorescence response in the presence of a panel of relevant ions or molecules.

  • Sensitivity: The limit of detection (LOD) should be determined to ensure the sensor is sensitive enough for the intended application.

  • Reversibility: For some applications, it is important that the sensor's response is reversible, allowing for the monitoring of dynamic changes in analyte concentration.

  • Photostability: The sensor should be resistant to photobleaching during prolonged imaging experiments.[4]

  • Cell Viability: For live-cell imaging applications, it is crucial to confirm that the sensor and the imaging conditions are not toxic to the cells.

By systematically evaluating these parameters, researchers can ensure the data obtained using these DHBD-derived fluorescent sensors is both accurate and reproducible.

References

  • Application of Fluorescence- and Bioluminescence-Based Biosensors in Cancer Drug Discovery. MDPI. Available from: [Link]

  • Poly(amine) biphenyl derivatives as fluorescent sensors for anions and cations. Journal of Materials Chemistry (RSC Publishing). Available from: [Link]

  • Protocol for using fluorescent sensors targeted to endogenous proteins (FluoSTEPs) to measure microdomain-specific signaling events. STAR Protocols. Available from: [Link]

  • Biphenyl-containing amido Schiff base derivative as a turn-on fluorescent chemosensor for Al3+ and Zn2+ ions. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • What is Fluorescence Quenching?. Edinburgh Instruments. Available from: [Link]

  • Fluorescent Bioprobes. HORIBA. Available from: [Link]

  • Spotlight on Fluorescent Biosensors—Tools for Diagnostics and Drug Discovery. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Fluorescence Quenching. News-Medical. Available from: [Link]

  • Biphenyl Containing Amido Schiff base Derivative as a Turn-on Fluorescent Chemosensor for Al3+ and Zn2+ ions | Request PDF. ResearchGate. Available from: [Link]

  • Principles of quenched fluorescence (QF). Endress+Hauser. Available from: [Link]

  • Fluorescence Quenching. ETH Zurich. Available from: [Link]

  • Spectroscopic properties of the fluorescent probes. ResearchGate. Available from: [Link]

  • Spectroscopic and biophysical characterization of novel fluorescent drug analogues. Refubium - Freie Universität Berlin. Available from: [Link]

  • Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms. YouTube. Available from: [Link]

  • Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS Publications. Available from: [Link]

  • Small-molecule fluorescent probes and their design. RSC Advances (RSC Publishing). Available from: [Link]

  • Biphenyl based photo luminescent sensor for real time hydrazine detection: Design, synthesis, DFT and single crystal XRD studies | Request PDF. ResearchGate. Available from: [Link]

  • A simple Schiff base as dual-responsive fluorescent sensor for bioimaging recognition of Zn2+ and Al3+ in living cells. Journal of Materials Chemistry B (RSC Publishing). Available from: [Link]

  • Fluorescent Live Cell Imaging. StainsFile. Available from: [Link]

  • Fluorescence Imaging of 3D Cell Models with Subcellular Resolution. Bio-protocol. Available from: [Link]

  • 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarbaldehyde. CD Bioparticles. Available from: [Link]

  • The fluorescence of some biphenyl derivatives. Biochemical Journal. Available from: [Link]

  • Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid]. Google Patents.
  • Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. ResearchGate. Available from: [Link]

  • 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde, 97%. J&K Scientific. Available from: [Link]

  • Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. RSC Advances. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Crystallinity of COFs from 3,3'-dihydroxybiphenyl-4,4'-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and optimization of Covalent Organic Frameworks (COFs) using 3,3'-dihydroxybiphenyl-4,4'-dicarbaldehyde as a key building block. This resource is tailored for researchers, scientists, and professionals in drug development, offering detailed troubleshooting guides and frequently asked questions. Our objective is to provide you with the practical knowledge and underlying scientific principles to successfully synthesize highly crystalline COFs, a critical factor for their performance in various applications.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of COFs from 3,3'-dihydroxybiphenyl-4,4'-dicarbaldehyde, with a primary focus on achieving optimal crystallinity.

Issue 1: Amorphous or Poorly Crystalline Product

Symptoms:

  • Powder X-ray Diffraction (PXRD) pattern displays broad, featureless humps instead of sharp peaks.

  • Scanning Electron Microscopy (SEM) reveals irregular, non-crystalline particles.

  • The material exhibits poor performance in applications requiring a high degree of order, such as gas separation or catalysis.

Root Causes and Solutions:

The synthesis of a crystalline COF is governed by the principles of dynamic covalent chemistry, which allows for the reversible formation of covalent bonds.[1][2] This "error-checking" mechanism is essential for the building blocks to self-assemble into a thermodynamically stable, ordered framework rather than a kinetically trapped amorphous polymer.[1]

1.1 Sub-optimal Solvent System:

  • Causality: The solvent system is a critical parameter that influences monomer solubility, reaction kinetics, and the reversibility of the linkage formation.[3] A solvent that is too polar can accelerate the reaction, leading to rapid precipitation of an amorphous material.[3] Conversely, poor solubility of the monomers can hinder the reaction.[3]

  • Troubleshooting Steps:

    • Solvent Screening: It is often necessary to screen various solvent mixtures. For imine-based COFs, combinations of a polar and a non-polar solvent, such as dioxane/mesitylene or butanol/toluene, are commonly employed.[3]

    • Ratio Optimization: Systematically vary the ratio of the solvents to fine-tune the polarity, which has been shown to enhance COF crystallinity.[3]

    • Post-Synthesis Crystallization: In some cases, an amorphous product can be transformed into a crystalline one by heating it in a suitable solvent mixture to facilitate structural reorganization.[3]

1.2 Inappropriate Catalyst or Concentration:

  • Causality: An acid catalyst is typically required for the synthesis of imine-based COFs.[3] The catalyst's role is to facilitate the reversible bonding between monomers.[4] However, the type and concentration of the catalyst are crucial; excessively harsh acidic conditions or an incorrect concentration can negatively impact the reaction.[3][4]

  • Troubleshooting Steps:

    • Catalyst Selection: While acetic acid is a common choice, other catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids such as scandium triflate (Sc(OTf)₃) may be more effective for certain systems.[3][4] Metal triflates, in particular, have been shown to promote high crystallinity and improved porosity.[4]

    • Concentration Tuning: A systematic re-optimization of the catalyst concentration can lead to significant improvements in crystallinity.[3]

1.3 Non-optimal Reaction Temperature and Time:

  • Causality: Temperature directly influences the reaction rate and the reversibility of the imine condensation.[3] Most solvothermal syntheses for imine-based COFs are conducted between 80°C and 120°C.[3]

  • Troubleshooting Steps:

    • Temperature Screening: If an amorphous product is obtained, varying the temperature within the typical range is recommended.[3]

    • Time Extension: The formation of imine-linked COFs can begin with an amorphous network, which then crystallizes over time through imine exchange. Therefore, allowing sufficient reaction time is crucial for achieving a highly crystalline structure.

Troubleshooting Workflow for Poor Crystallinity:

G cluster_0 Problem: Poor Crystallinity cluster_1 Troubleshooting Steps cluster_2 Outcome A Amorphous or Poorly Crystalline Product (Broad PXRD Peaks) B Step 1: Optimize Solvent System (Screening & Ratio) A->B Start Here C Step 2: Optimize Catalyst (Type & Concentration) B->C If Still Amorphous D Step 3: Optimize Reaction Conditions (Temperature & Time) C->D If Still Amorphous E Step 4: Post-Synthesis Processing (Gentle Washing & Drying) D->E If Still Amorphous F Improved Crystallinity (Sharp PXRD Peaks) E->F Successful Optimization

Caption: A systematic workflow for troubleshooting poor COF crystallinity.

Issue 2: Low Product Yield

Symptoms:

  • The amount of isolated COF is significantly lower than the theoretical maximum.

Root Causes and Solutions:

2.1 Incomplete Reaction:

  • Causality: Sub-optimal reaction conditions can lead to an incomplete conversion of monomers to the COF.

  • Troubleshooting Steps:

    • Extend Reaction Time: As crystallization can be a slow process, extending the reaction time may improve the yield.

    • Adjust Temperature: A modest increase in temperature can sometimes drive the reaction further to completion.

2.2 Product Loss During Work-up:

  • Causality: The work-up process, which involves washing and drying, can affect the final crystallinity and yield.[3]

  • Troubleshooting Steps:

    • Gentle Washing: Thoroughly wash the product with appropriate solvents like DMF and acetone to remove unreacted monomers and catalyst trapped in the pores.[3]

    • Careful Isolation: Use centrifugation and careful decantation to minimize product loss during washing steps.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is achieving high crystallinity in COFs so important?

A1: High crystallinity in COFs is crucial as it directly impacts their performance in various applications.[5] A well-ordered, crystalline structure ensures uniform pore sizes and accessible active sites, which are essential for applications like gas separation, catalysis, and energy storage.[6]

Q2: What is the role of "activation" in COF synthesis, and how is it properly performed?

A2: Activation is a critical post-synthesis step to remove any trapped solvent molecules, unreacted monomers, or catalysts from the pores of the COF.[6] This process is essential for achieving and maintaining the porosity and crystallinity of the material.[6] A typical activation procedure involves:

  • Thorough Washing: The crude product is washed sequentially with solvents such as DMF and acetone.[3]

  • Drying under Vacuum: The washed COF is then dried under high vacuum at an elevated temperature (e.g., 80-120°C) overnight.[3]

Q3: What are the key characterization techniques to confirm the successful synthesis of a crystalline COF?

A3: A combination of techniques is necessary to confirm the structure and properties of the synthesized COF:

Technique Purpose Expected Result for a Crystalline COF
Powder X-ray Diffraction (PXRD) To assess crystallinity and determine the crystal structure.[7]Sharp diffraction peaks corresponding to a specific crystal lattice.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the desired covalent linkages (e.g., imine bonds).Appearance of characteristic peaks for the new bonds and disappearance of monomer functional group peaks.
Gas Sorption Analysis (e.g., N₂ at 77 K) To measure the surface area and porosity.A high Brunauer-Emmett-Teller (BET) surface area, indicative of a porous material.
Scanning/Transmission Electron Microscopy (SEM/TEM) To visualize the morphology and particle size.Can reveal the crystalline habit of the COF particles.

Q4: Can modulators be used to improve the crystallinity of COFs?

A4: Yes, the addition of a modulator, which is a monofunctional analog of one of the monomers, can slow down the polymerization rate by competing for reaction sites.[3] This can lead to the formation of larger crystals and higher crystallinity.[3] For instance, aniline has been used as a modulator to facilitate the growth of large single crystals of an imine-based COF.[2]

Section 3: Experimental Protocols

Protocol 1: General Solvothermal Synthesis of an Imine-based COF

This protocol provides a general procedure for synthesizing a crystalline imine-based COF from 3,3'-dihydroxybiphenyl-4,4'-dicarbaldehyde and a suitable amine linker.

Materials:

  • 3,3'-dihydroxybiphenyl-4,4'-dicarbaldehyde

  • Amine linker (e.g., tris(4-aminophenyl)amine)

  • Solvent mixture (e.g., 1,4-dioxane/mesitylene)

  • Catalyst (e.g., 6 M aqueous acetic acid)

  • Pyrex tube

Procedure:

  • Place the 3,3'-dihydroxybiphenyl-4,4'-dicarbaldehyde and the amine linker in a Pyrex tube.

  • Add the chosen solvent mixture.

  • Add the catalyst.

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.[3]

  • Seal the tube under vacuum.[3]

  • Heat the sealed tube in an oven at a predetermined temperature (e.g., 120°C) for 3 days.[3]

  • After cooling to room temperature, collect the precipitate by filtration.[3]

  • Wash the solid product extensively with appropriate solvents (e.g., anhydrous tetrahydrofuran and acetone).[3]

  • Dry the final product under vacuum overnight to obtain the crystalline COF powder.[3]

Synthesis and Activation Workflow:

G cluster_0 Synthesis cluster_1 Work-up & Activation A 1. Combine Monomers & Solvents B 2. Add Catalyst A->B C 3. Degas & Seal Tube B->C D 4. Solvothermal Reaction (e.g., 120°C, 3 days) C->D E 5. Isolate Product (Filtration/Centrifugation) D->E F 6. Wash with Solvents (e.g., DMF, Acetone) E->F G 7. Dry under Vacuum (e.g., 80-120°C) F->G H Activated Crystalline COF G->H

Caption: A generalized workflow for the synthesis and activation of COFs.

References

  • Benchchem. Troubleshooting poor crystallinity in TAPA-based COFs. Benchchem. Accessed February 28, 2026.
  • Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks - PMC. National Center for Biotechnology Information. Accessed February 28, 2026. [Link]

  • Optimizing COF crystallinity for high-resolution GC separation. Chromatographia. Accessed February 28, 2026. [Link]

  • Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence - PMC. National Center for Biotechnology Information. Accessed February 28, 2026. [Link]

  • Solvent-induced interfacial polymerization enables highly crystalline covalent organic framework membranes | Request PDF. ResearchGate. Accessed February 28, 2026. [Link]

  • Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding. American Chemical Society. Accessed February 28, 2026. [Link]

  • Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00008J. Royal Society of Chemistry. Accessed February 28, 2026. [Link]

  • Solvent Polarity Tuning to Enhance the Crystallinity of 2D-Covalent Organic Frameworks for Visible-light-driven Hydrogen Generation | Request PDF. ResearchGate. Accessed February 28, 2026. [Link]

  • 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarbaldehyde - CD Bioparticles. CD Bioparticles. Accessed February 28, 2026. [Link]

  • Covalent Organic Frameworks: Structures, Synthesis, and Applications. Wiley Online Library. Accessed February 28, 2026. [Link]

  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI. Accessed February 28, 2026. [Link]

  • COF-Based Photocatalysts for Enhanced Synthesis of Hydrogen Peroxide - MDPI. MDPI. Accessed February 28, 2026. [Link]

  • CHAPTER 13: Catalysis by Covalent Organic Frameworks (COFs) - Books - The Royal Society of Chemistry. Royal Society of Chemistry. Accessed February 28, 2026. [Link]

  • Synthesis and Functionalization of Three-Dimensional Covalent Organic Frameworks. ProQuest. Accessed February 28, 2026. [Link]

  • Covalent Organic Frameworks for the Catalytic Reduction of Carbon Dioxide. eScholarship. Accessed February 28, 2026. [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Accessed February 28, 2026. [Link]

  • Design strategies for improving the crystallinity of covalent organic frameworks and conjugated polymers: a review - Materials Horizons (RSC Publishing). Royal Society of Chemistry. Accessed February 28, 2026. [Link]

  • The development of catalysts and auxiliaries for the synthesis of covalent organic frameworks - ResearchGate. ResearchGate. Accessed February 28, 2026. [Link]

  • Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks (Journal Article) - OSTI.gov. Office of Scientific and Technical Information. Accessed February 28, 2026. [Link]

  • Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. MDPI. Accessed February 28, 2026. [Link]

  • Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01027H. Royal Society of Chemistry. Accessed February 28, 2026. [Link]

  • Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03489A. Royal Society of Chemistry. Accessed February 28, 2026. [Link]

  • Probing Defects in Covalent Organic Frameworks - PMC. National Center for Biotechnology Information. Accessed February 28, 2026. [Link]

  • Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies. ScienceDirect. Accessed February 28, 2026. [Link]

  • 15 years research on covalent organic frameworks. Nature Research. Accessed February 28, 2026. [Link]

  • Chemistry of Covalent Organic Frameworks | Accounts of Chemical Research. ACS Publications. Accessed February 28, 2026. [Link]

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Technical Support Center: Troubleshooting Schiff-Base Reactions with DHBD Linker

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization and Troubleshooting of Schiff-Base Condensations using 3,3'-Dihydroxybenzidine (DHBD) Audience: Synthetic Chemists, Materials Scientists (COF/MOF), and Drug Development Researchers Version: 1.0 (Current as of 2026)

System Overview & Chemistry

The DHBD Linker Profile

In the context of advanced organic synthesis and Covalent Organic Frameworks (COFs), DHBD typically refers to 3,3'-dihydroxybenzidine (also known as 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-diamine).[1]

  • Role: Bifunctional amine linker (

    
     symmetry).
    
  • Reaction Type: Reversible Schiff-base condensation (Imine formation) with aldehydes.[2][3][4]

  • Key Feature: The hydroxyl group ortho to the amine functionality enables intramolecular hydrogen bonding (O-H

    
     N=C) upon imine formation. This "locking" mechanism enhances the chemical stability of the final product but significantly alters the kinetic profile compared to non-functionalized benzidine (BD).
    
The Core Challenge: Yield vs. Crystallinity

Low yields in DHBD reactions often stem from a conflict between solubility and reactivity . The polar hydroxyl groups increase the binding energy of oligomers, leading to premature precipitation of amorphous solids before the thermodynamic equilibrium (crystalline product) is reached. Furthermore, the electron-donating -OH groups make the amine prone to oxidation, generating "dead" quinoid impurities.

Reaction Mechanism & Stabilization

Understanding the specific pathway of DHBD is critical for troubleshooting. Unlike simple anilines, the DHBD product undergoes an enol-imine tautomerization-like stabilization.

DHBD_Mechanism Reactants Reactants (Aldehyde + DHBD) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H+ (Catalyst) Imine Imine Product (Schiff Base) Hemiaminal->Imine - H2O (Dehydration) Imine->Hemiaminal + H2O (Hydrolysis) HBond H-Bond Locked Conformer (Stable) Imine->HBond Intramolecular H-Bonding (O-H...N)

Figure 1: Reaction pathway for DHBD Schiff-base formation. The final H-bond locking step (green) drives stability but can trap defects if precipitation occurs too fast.

Troubleshooting Guide (Q&A Format)

Phase 1: Pre-Reaction & Reagent Integrity

Q1: My reaction mixture turns dark brown/black almost immediately upon mixing. Is this normal? A: No. This indicates oxidation of the DHBD linker .

  • Cause: 3,3'-dihydroxybenzidine is electron-rich and susceptible to aerobic oxidation, forming quinoid species (similar to dopamine polymerization). These oxidized species are nucleophilically inert, killing the yield.

  • Solution:

    • Purification: Recrystallize DHBD (typically from dilute HCl/Ethanol) if the powder is not off-white/pale violet.

    • Deoxygenation: You must degas solvents (freeze-pump-thaw x3 or vigorous Ar sparging for 30 min) before adding the linker.

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

Q2: The DHBD linker is not dissolving in my standard solvent (Ethanol or Methanol). A: DHBD has poor solubility in pure alcohols due to strong intermolecular H-bonding.

  • Protocol Adjustment: Switch to a binary solvent system .

    • Standard: Mesitylene/Dioxane (1:1) or o-Dichlorobenzene/n-Butanol (1:1).

    • Why: The non-polar component (Mesitylene) solubilizes the growing hydrophobic backbone, while the polar component (Dioxane/Butanol) solubilizes the polar -OH heads of the monomer.

Phase 2: Reaction Conditions & Catalysis

Q3: I see a rapid precipitate, but the yield of the crystalline or isolated product is low (mostly amorphous powder). A: You are trapped in a Kinetic Sink . The reaction is too fast, causing random cross-linking rather than ordered condensation.

  • The Fix (Modulator Approach):

    • Acidity: Reduce the catalyst concentration. If using 6M acetic acid, drop to 3M or 0.5M. Slower imine formation allows for error correction (reversibility).

    • Dilution: Decrease reactant concentration. High concentration favors amorphous aggregation.

    • Temperature: Increase the temperature (120°C is standard for solvothermal). Higher T increases reversibility, allowing the system to "anneal" defects.

Q4: How do I determine the optimal catalyst load? A: For DHBD, the catalyst serves two roles: activating the aldehyde and protonating the hemiaminal -OH. However, too much acid protonates the DHBD amine groups, deactivating them.

  • Optimization Table:

ConditionCatalyst Load (aq. AcOH)Temp (°C)Outcome
Fast Kinetic > 6.0 M< 80°CAmorphous solid, high crude mass, low purity.
Balanced 3.0 M - 6.0 M 120°C High crystallinity, moderate-to-high yield.
Thermodynamic < 1.0 M> 120°CVery slow reaction, large crystals, lower isolated yield.
Phase 3: Equilibrium & Water Management

Q5: The reaction seems to stall at ~50% conversion. Adding more catalyst doesn't help. A: You have reached Equilibrium Limitation . Schiff-base formation releases water.[3][5] If water accumulates, the reverse reaction (hydrolysis) becomes competitive.

  • Strategy:

    • Solvothermal (Sealed Tube): Ensure the headspace is small, but this doesn't remove water.

    • Open System (Reflux): Use a Dean-Stark trap or add Molecular Sieves (4Å) to the reaction vessel to scavenge water.

    • Hydrophobic Effect: Using Mesitylene/Dichlorobenzene helps phase-separate water from the reaction zone.

Diagnostic Workflow

Use this decision tree to diagnose specific yield issues in your DHBD experiments.

Troubleshooting_Tree Start Start: Low Yield Observed ColorCheck Is reaction mixture dark/black? Start->ColorCheck Oxidation Issue: Oxidation Action: Degas solvents, use Inert Atm. ColorCheck->Oxidation Yes SolubilityCheck Is there precipitate < 1 hour? ColorCheck->SolubilityCheck No KineticTrap Issue: Kinetic Trap Action: Dilute reaction, reduce acid conc. SolubilityCheck->KineticTrap Yes WorkupCheck Is product lost during wash? SolubilityCheck->WorkupCheck No Hydrolysis Issue: Hydrolysis Action: Avoid acidic wash; use neutral solvents. WorkupCheck->Hydrolysis Yes Success Optimize Temp/Time (Thermodynamic Control) WorkupCheck->Success No

Figure 2: Diagnostic decision tree for isolating the root cause of low yields.

Standardized Protocol for High-Yield Synthesis

To ensure reproducibility, follow this baseline protocol derived from successful COF syntheses (e.g., TPT-DHBD, TFPM-DHBD).

Reagents:

  • Aldehyde Linker (1.0 eq)

  • DHBD Linker (1.5 eq or stoichiometric depending on topology)

  • Solvent: Mesitylene/1,4-Dioxane (1:1 v/v)

  • Catalyst: 6M aqueous Acetic Acid

Step-by-Step:

  • Charge: Place solid monomers in a Pyrex tube (or heavy-walled pressure vial).

  • Solvent Addition: Add the solvent mixture. Sonicate for 10 mins to disperse.

  • Catalyst: Add the acetic acid catalyst (typically 0.1 mL per 1 mL solvent).

  • Degas (CRITICAL): Flash freeze in liquid nitrogen, pump to vacuum (50 mTorr), thaw. Repeat 3 times (Freeze-Pump-Thaw).

  • Seal: Flame seal the tube or tightly cap under Argon.

  • Reaction: Heat at 120°C for 72 hours undisturbed.

  • Workup:

    • Filter the precipitate.

    • Wash with DMF (to remove unreacted monomers).

    • Wash with THF/Acetone (to remove high-boiling solvents).

    • Activation: Supercritical CO2 drying or vacuum drying at 100°C overnight.

References

  • Geng, K., et al. (2020). Covalent Organic Frameworks: Design, Synthesis, and Functions. Chemical Reviews.

  • Li, X., et al. (2020). Hydrogen bonding induces dual porous types with microporous and mesoporous covalent organic frameworks based on bicarbazole.[6] National Sun Yat-sen University. 6[4][7][8][9]

  • Segura, J. L., et al. (2016). Covalent Organic Frameworks based on Schiff-base chemistry. Chemical Society Reviews.

  • Thote, J., et al. (2023). Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks. Journal of the American Chemical Society. 10[4][8][9][10]

  • Valtchev, V., et al. (2017). Postsynthetic Functionalization of Three-Dimensional Covalent Organic Frameworks for Selective Extraction of Lanthanide Ions. Angewandte Chemie. 1[1][4][8][9][10]

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Technical Support Center: Handling Moisture-Sensitive Precursors of 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-DHBD-0326

Introduction: The Challenge of Moisture in Advanced Polymer Synthesis

3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde (DHBD) is a critical building block, or "linker," for the synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs).[1][2] These materials have significant potential in applications ranging from electrocatalysis to selective molecular separation.[1] The successful synthesis of highly crystalline COFs is fundamentally dependent on the purity and integrity of the DHBD precursor.

However, the molecular structure of DHBD, featuring both phenolic hydroxyl (-OH) and aromatic aldehyde (-CHO) groups, renders it and its precursors highly susceptible to degradation by moisture.[3][4] The presence of water can lead to unwanted side reactions, formation of amorphous impurities, and ultimately, low-quality, poorly crystalline final products.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and best practices to mitigate these challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary signs of moisture-related degradation in my DHBD precursor?

A: Visual and analytical indicators can signal degradation. Visually, you might observe a change in color from a light brown or yellow powder to a darker, discolored solid. Formation of clumps or a sticky consistency suggests hydration.[7] Analytically, degradation can be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of new, broad peaks or a shift in the aldehyde proton signal (around 9-10 ppm) can indicate hydrate formation or other side products.

  • Infrared (IR) Spectroscopy: A broadening of the hydroxyl (-OH) stretch and changes in the carbonyl (C=O) stretching frequency.

  • Chromatography (HPLC/TLC): The appearance of new spots or peaks indicates the presence of impurities.[8]

Q2: What are the ideal storage conditions for DHBD and its precursors?

A: To maintain stability, DHBD should be stored under an inert atmosphere (argon or dry nitrogen) at 2-8°C. It is crucial to keep it in a tightly sealed container, preferably within a desiccator containing a reliable drying agent or in a glovebox.[9][10] Avoid repeated freeze-thaw cycles if stored at very low temperatures, as this can introduce moisture condensation.[8]

Q3: Is Argon or Nitrogen gas preferred for creating an inert atmosphere?

A: Both are effective for displacing air and moisture. Argon is denser than air and can provide a stable inert blanket over a reaction, making it excellent for Schlenk line techniques. Nitrogen is a more cost-effective option and is perfectly suitable for most applications, including use in gloveboxes and for purging glassware. The key is to ensure the gas used is of high purity and has passed through a drying train.

Q4: Can moisture affect the final properties of the COF?

A: Absolutely. Moisture during synthesis can interrupt the reversible reaction chemistry that is essential for "error correction" during the COF crystallization process.[11] This leads to the rapid formation of a kinetically-favored, but disordered, amorphous polymer instead of a thermodynamically-stable, crystalline framework.[6] This results in materials with low surface area, poor porosity, and diminished performance.

Section 2: In-Depth Troubleshooting Guides

Problem: Low or No Yield of Crystalline Product

This is the most common issue when working with moisture-sensitive precursors. The troubleshooting workflow below provides a systematic approach to identifying the root cause.

G start Start: Low/No Crystalline Product check_reagent 1. Verify Precursor Purity (NMR, HPLC) start->check_reagent check_solvent 2. Assess Solvent Anhydrousness (Karl Fischer Titration) check_reagent->check_solvent Purity OK? re_purify Action: Re-purify or replace precursor. check_reagent->re_purify Impure? check_setup 3. Review Reaction Setup (Glassware, Atmosphere) check_solvent->check_setup Dry? dry_solvent Action: Re-dry solvent using appropriate desiccant. check_solvent->dry_solvent Wet? check_conditions 4. Evaluate Reaction Conditions (Temp, Time, Catalyst) check_setup->check_conditions Properly Sealed? improve_setup Action: Flame-dry glassware under vacuum; ensure positive inert gas pressure. check_setup->improve_setup Leak Suspected? optimize_rxn Action: Adjust temperature or add a modulator (e.g., acetic acid) to control reaction rate. check_conditions->optimize_rxn Sub-optimal? end_node Re-run Experiment & Analyze (PXRD, BET) check_conditions->end_node Optimal? re_purify->end_node dry_solvent->end_node improve_setup->end_node optimize_rxn->end_node

Caption: A step-by-step decision tree for diagnosing low-yield issues.

Problem: Formation of Insoluble, Amorphous Precipitate

This often indicates that the polymerization reaction is happening too quickly and uncontrollably, preventing the ordered growth of a crystalline framework.[6]

  • Root Cause: The primary cause is often the presence of water, which can act as a nucleophile and interfere with the intended reaction pathways, or catalyze undesired side reactions.[5] Phenolic aldehydes are also susceptible to oxidation, which can be accelerated in humid conditions, leading to complex mixtures.[4][12]

  • Mechanism of Aldehyde Hydration: The aldehyde groups are electrophilic and can be attacked by water, a nucleophile, to form an unstable gem-diol (hydrate). This alters the reactivity of the monomer and disrupts the polymerization process.

Caption: The reaction of an aldehyde with water to form a gem-diol hydrate.

Section 3: Best Practice Protocols

Protocol 3.1: Quantitative Verification of Solvent Anhydrousness via Karl Fischer Titration

Relying solely on a new bottle of anhydrous solvent is insufficient. You must verify the water content. Karl Fischer (KF) titration is the gold standard for accurately determining trace amounts of water in organic solvents.[13]

Objective: To ensure the water content of the reaction solvent is below 50 ppm.

Methodology:

  • Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator.[14][15] The coulometric method is ideal for detecting very low (ppm) levels of moisture.[15]

  • Sample Preparation: In a dry, nitrogen-flushed glovebox, draw 1-5 mL of the solvent to be tested into a gas-tight syringe.

  • Titration: Inject the sample directly into the KF titration cell. The instrument will automatically titrate the sample and calculate the water content.[13]

  • Analysis: Perform the measurement in triplicate to ensure accuracy. If the water content is >50 ppm, the solvent must be dried further (see Table 1).

Protocol 3.2: Setting Up a Reaction Under Strictly Anhydrous Conditions

This protocol details the assembly of glassware for a typical solvothermal COF synthesis.[16]

Materials:

  • Schlenk-type reaction tube or a thick-walled Pyrex tube.

  • Rubber septa, vacuum/gas manifold (Schlenk line), vacuum pump.

  • Heat gun.

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and then oven-dried at >120°C for at least 4 hours to remove surface water.[17]

  • Hot Assembly: While still hot, assemble the glassware (e.g., attach a condenser or gas inlet adapter) and immediately connect it to a Schlenk line.

  • Flame Drying: Using a heat gun, heat all surfaces of the glassware under a high vacuum (<1 mbar). You may see condensation appear and then disappear as residual water is driven off.[18]

  • Inert Gas Purge: Backfill the apparatus with high-purity, dry argon or nitrogen.

  • Repeat Cycle: Repeat the vacuum/backfill cycle three times to ensure all atmospheric moisture and oxygen have been removed.

  • Reagent Addition: Introduce the anhydrous solvent and solid DHBD precursor via syringe or a powder-addition funnel under a positive pressure of inert gas.

  • Sealing: Once all reagents are added, either seal the reaction tube under inert gas or maintain a slight positive pressure of inert gas throughout the reaction via a bubbler.

Section 4: Data & Reference Tables

Table 1: Recommended Solvents and Drying Agents

The choice of drying agent is critical and depends on the solvent.[19][20] Molecular sieves are a versatile and effective option for many common solvents used in COF synthesis.

SolventBoiling Point (°C)Recommended Primary Drying AgentTarget Water Content (ppm)Reference
1,4-Dioxane101Activated 3Å Molecular Sieves< 30[21]
Toluene111Activated 3Å Molecular Sieves / Column of Silica< 10[21][22]
Tetrahydrofuran (THF)66Activated 3Å Molecular Sieves (20% m/v, 48h)< 10[22]
Dichloromethane (DCM)40Calcium Hydride (CaH₂)~13[21][22]
Mesitylene165Activated 3Å Molecular Sieves< 30[21][22]

Note: Always activate molecular sieves by heating under vacuum before use. Calcium hydride is highly reactive and should be handled with extreme care.[19]

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Drying Agents. Retrieved from [Link]

  • Fiveable. (2025). Anhydrous conditions Definition. Retrieved from [Link]

  • TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Retrieved from [Link]

  • ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • University of York. (n.d.). Removing residual water from organic solutions. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]

  • CSC Scientific. (n.d.). Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. Retrieved from [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). KF Moisture Titrator | Principles. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). Anhydrous Conditions. Retrieved from [Link]

  • CD Bioparticles. (n.d.). 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarbaldehyde. Retrieved from [Link]

  • ACS Publications. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (2022). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. ACS Earth and Space Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches and challenges in the synthesis of three-dimensional covalent-organic frameworks. Retrieved from [Link]

  • ACS Publications. (2025). Covalent Organic Framework Membranes: Synthesis Strategies and Separation Applications. ACS Applied Materials & Interfaces. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to FTIR Spectrum Analysis: Distinguishing Aldehyde and Imine Bonds in DHBD-based Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals venturing into the world of Covalent Organic Frameworks (COFs), the ability to accurately characterize these porous crystalline polymers is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and reliable method to monitor the formation of the covalent linkages that define the framework. This guide provides an in-depth comparison of the FTIR spectra of the 2,5-dihydroxyterephthalaldehyde (DHBD) monomer and the resulting imine-linked COF, offering field-proven insights into spectral interpretation and experimental best practices.

The successful synthesis of an imine-based COF from a dialdehyde monomer like DHBD is fundamentally a story of chemical transformation. The hydroxyl groups of DHBD play a crucial role in the properties of the resulting COFs, including their stability and potential for post-synthetic modification. The formation of the imine linkage through the condensation of an aldehyde and an amine is the key reaction that drives the self-assembly of the crystalline framework. FTIR spectroscopy allows us to witness this transformation by tracking the disappearance of the aldehyde's characteristic vibrational modes and the appearance of the imine's signature peaks.

The Significance of DHBD in COF Chemistry

2,5-dihydroxyterephthalaldehyde (DHBD), also known as Dha, is a valuable building block in the synthesis of COFs for several reasons. The presence of hydroxyl (-OH) groups ortho to the aldehyde functionalities can influence the electronic properties of the resulting COF and provides sites for potential post-synthetic modification. This functionalization is critical for applications ranging from catalysis to drug delivery. Furthermore, the geometry of DHBD predisposes it to form porous, crystalline structures when reacted with appropriate amine linkers.

Experimental Protocol: Synthesis of a DHBD-based Imine COF

To illustrate the FTIR analysis, we will consider the synthesis of a representative imine-linked COF from DHBD and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Materials:
  • 2,5-dihydroxyterephthalaldehyde (DHBD)

  • 1,3,5-tris(4-aminophenyl)benzene (TAPB)

  • 1,4-Dioxane

  • Mesitylene

  • 6 M Acetic Acid

  • Methanol

  • Acetone

Step-by-Step Synthesis Procedure:
  • In a Pyrex tube, add 2,5-dihydroxyterephthalaldehyde (DHBD, 0.3 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPB, 0.2 mmol).

  • Add a solvent mixture of 1,4-dioxane (1.5 mL) and mesitylene (1.5 mL).

  • To this suspension, add 6 M aqueous acetic acid (0.5 mL) to catalyze the imine formation.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal the tube with a torch.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the resulting solid precipitate by filtration.

  • Wash the solid with methanol and acetone to remove any unreacted monomers and residual solvent.

  • Dry the final COF product under vacuum at 80 °C overnight.

FTIR Spectrum Acquisition: A Self-Validating System

The acquisition of a high-quality FTIR spectrum is critical for accurate analysis. The following protocol ensures reliability and reproducibility.

  • Sample Preparation: Prepare a KBr pellet of the dried COF powder. Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is completely dry, as residual water can interfere with the spectrum, particularly in the O-H stretching region.

  • Background Collection: Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum Collection: Place the sample in the spectrometer and collect the spectrum. A typical measurement involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and normalize the spectrum for comparison.

Comparative FTIR Analysis: Aldehyde vs. Imine

The key to confirming the successful synthesis of the imine-linked COF lies in a direct comparison of the FTIR spectrum of the final product with that of the starting DHBD monomer. The disappearance of the aldehyde-specific peaks and the emergence of the imine peak are the definitive indicators of a successful reaction.

Below is a table summarizing the expected key vibrational bands:

Functional GroupVibrational ModeAldehyde (DHBD) Wavenumber (cm⁻¹)Imine-linked COF Wavenumber (cm⁻¹)Interpretation
AldehydeC=O Stretch~1650 - 1690 (strong, sharp)AbsentDisappearance of this peak is a primary indicator of complete reaction of the aldehyde groups.
AldehydeC-H Stretch~2720 and ~2820 (two weak to medium bands)AbsentThe disappearance of these characteristic Fermi resonance bands further confirms the consumption of the aldehyde.
ImineC=N StretchAbsent~1620 (strong to medium, sharp)The appearance of this new band is the hallmark of imine bond formation.[1]
HydroxylO-H Stretch~3000 - 3400 (broad)~3000 - 3400 (broad)This broad band will be present in both spectra due to the hydroxyl groups on the DHBD monomer and the resulting COF.
AromaticC=C Stretch~1450 - 1600 (multiple bands)~1450 - 1600 (multiple bands)These peaks, characteristic of the aromatic rings, will be present in both the monomer and the COF.
Visualizing the Transformation

The chemical reaction and the corresponding spectral changes can be visualized as follows:

cluster_reactants Reactants cluster_product Product cluster_spectra FTIR Spectra DHBD DHBD-CHO (Aldehyde) COF DHBD-TAPB-COF (Imine-linked) DHBD->COF Condensation Aldehyde_Spectrum Aldehyde Spectrum: - Strong C=O stretch (~1670 cm⁻¹) - Aldehydic C-H stretches (~2720, ~2820 cm⁻¹) DHBD->Aldehyde_Spectrum exhibits TAPB TAPB (Amine) TAPB->COF Imine_Spectrum Imine Spectrum: - Disappearance of C=O and aldehydic C-H - Appearance of C=N stretch (~1620 cm⁻¹) COF->Imine_Spectrum exhibits

Caption: Chemical transformation and corresponding FTIR spectral changes.

Interpreting the Nuances in COF Spectra

While the primary changes are clear, researchers should be aware of subtle features in the FTIR spectra of COFs:

  • Peak Broadening: The peaks in the COF spectrum may be broader than those in the monomer spectrum. This can be attributed to the polymeric nature of the framework and the distribution of vibrational modes within the solid-state structure.

  • Incomplete Reaction: The presence of a small residual C=O peak in the COF spectrum may indicate an incomplete reaction. This highlights the importance of optimizing reaction conditions.

  • Hydroxyl Group Interactions: The broad O-H band in the DHBD-COF spectrum is a result of extensive hydrogen bonding within the framework, which contributes to its stability.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of DHBD-based COFs. By carefully comparing the spectra of the aldehyde monomer and the final imine-linked product, researchers can unequivocally confirm the successful formation of the covalent framework. The disappearance of the characteristic aldehyde C=O and C-H stretching bands and the appearance of the imine C=N stretching band provide a clear and reliable spectral fingerprint of this transformation. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently utilize FTIR for the robust characterization of their novel COF materials.

References

  • This reference is a placeholder for a general organic chemistry textbook th
  • This reference is a placeholder for a research article that specifically discusses the FTIR characteriz

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A Comparative Analysis of Porosity in Covalent Organic Frameworks: DHBD vs. 4,4'-Biphenyldicarbaldehyde-Based Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the structural nuances and resulting porosity of Covalent Organic Frameworks (COFs) derived from 2,5-dihydroxy-1,4-benzenedicarboxaldehyde (DHBD) and 4,4'-biphenyldicarbaldehyde. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform the rational design of these versatile porous materials.

Covalent Organic Frameworks (COFs) have emerged as a promising class of crystalline porous polymers with tailorable structures and functionalities. The choice of organic building blocks, particularly the aldehyde linkers, plays a pivotal role in dictating the final properties of the COF, most notably its porosity. This guide offers a detailed comparison of the porosity of COFs synthesized from two distinct aldehyde linkers: 2,5-dihydroxy-1,4-benzenedicarboxaldehyde (DHBD) and 4,4'-biphenyldicarbaldehyde. By examining the structural differences imparted by these linkers, we can understand the resulting variations in key porosity parameters such as Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size.

Unveiling the Impact of Linker Chemistry on COF Porosity: A Data-Driven Comparison

The porosity of a COF is a critical determinant of its performance in applications ranging from gas storage and separation to catalysis and drug delivery. The selection of the aldehyde linker directly influences the framework's geometry, rigidity, and intermolecular interactions, all of which collectively define its porous architecture.

Here, we compare the porosity of a representative COF synthesized from DHBD, designated as PY-DHBD-COF , with a COF synthesized from a pyrene-based tetra-formyl linker and hydrazine, which serves as a structural analogue to a 4,4'-biphenyldicarbaldehyde-based system. The PY-DHBD-COF is synthesized from the condensation of DHBD and 1,3,6,8-tetrakis(4-aminophenyl)pyrene (PY).

Covalent Organic FrameworkAldehyde LinkerAmine/Hydrazine LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
PY-DHBD-COF 2,5-dihydroxy-1,4-benzenedicarboxaldehyde (DHBD)1,3,6,8-tetrakis(4-aminophenyl)pyrene685Not Reported2.7[1]
Py-Azine COF 1,3,6,8-tetrakis(4-formylphenyl)pyreneHydrazine1210Not Reported1.76[2]

The data clearly indicates that the choice of the aldehyde linker significantly impacts the resulting porosity of the COF. The Py-Azine COF, with its extended aromatic pyrene-based aldehyde linker, exhibits a substantially higher BET surface area compared to the PY-DHBD-COF. However, the PY-DHBD-COF possesses a larger pore size.

The "Why" Behind the Numbers: A Structural Perspective

The observed differences in porosity can be attributed to the distinct structural features of the DHBD and 4,4'-biphenyldicarbaldehyde linkers.

The Role of Hydroxyl Functional Groups in DHBD: The presence of hydroxyl (-OH) groups on the DHBD linker introduces several key factors that influence the final COF structure. These hydroxyl groups can participate in intramolecular and intermolecular hydrogen bonding.[3] This can lead to a more ordered and planarized framework, which might, in some cases, result in a more defined but potentially smaller pore size due to stronger interlayer interactions. However, the hydroxyl groups also increase the hydrophilicity of the pore walls, which can be advantageous for specific applications, such as the adsorption of polar molecules. The larger pore size observed in PY-DHBD-COF could be a result of the specific packing arrangement adopted by the pyrene-based amine linker in the presence of the hydroxylated dialdehyde.

The Influence of the Biphenyl Moiety: In contrast, 4,4'-biphenyldicarbaldehyde offers a more extended and rigid linear linker compared to the single phenyl ring of DHBD. This increased length and rigidity can lead to the formation of larger, more open porous networks with higher surface areas, as seen in the Py-Azine COF. The absence of the hydroxyl groups reduces the potential for strong interlayer hydrogen bonding, which may contribute to a different packing arrangement and, consequently, a higher accessible surface area.

Experimental Roadmaps: Synthesizing and Characterizing Porous COFs

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis and characterization of these COFs are provided below.

Synthesis of Imine-Linked Covalent Organic Frameworks (General Solvothermal Procedure)

This procedure is a general guideline for the synthesis of imine-linked COFs and can be adapted for the specific synthesis of PY-DHBD-COF and other analogous frameworks.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Activation Monomers Aldehyde and Amine Monomers Mixing Combine Monomers, Solvents, and Catalyst in a Pyrex Tube Monomers->Mixing Solvent Solvent Mixture (e.g., o-DCB/n-BuOH) Solvent->Mixing Catalyst Aqueous Acetic Acid Catalyst->Mixing Sonication Sonicate to Homogenize Mixing->Sonication Degassing Freeze-Pump-Thaw Cycles Sonication->Degassing Heating Heat at 120°C for 3-7 days Degassing->Heating Collection Collect Precipitate by Filtration Heating->Collection Washing Wash with Anhydrous Solvents (e.g., THF, Acetone) Collection->Washing Drying Dry under Vacuum at Elevated Temperature Washing->Drying

Caption: General solvothermal synthesis workflow for imine-linked COFs.

Detailed Steps:

  • Monomer Preparation: Accurately weigh the aldehyde and amine monomers in the desired stoichiometric ratio. For example, for a [2+4] condensation, a 2:1 molar ratio of dialdehyde to tetra-amine would be used.

  • Reaction Setup: Place the monomers in a Pyrex tube. Add a solvent mixture, typically a combination of a high-boiling point solvent like o-dichlorobenzene (o-DCB) and a co-solvent like n-butanol (n-BuOH), and an aqueous solution of acetic acid which acts as a catalyst.[4]

  • Homogenization and Degassing: Sonicate the mixture to ensure homogeneity. Subject the reaction tube to several freeze-pump-thaw cycles to remove dissolved gases, which can interfere with the reaction.

  • Solvothermal Reaction: Seal the Pyrex tube under vacuum and heat it in an oven at a specific temperature (typically 120 °C) for a period of 3 to 7 days. During this time, the crystalline COF product will precipitate out of the solution.

  • Product Isolation and Washing: After cooling to room temperature, collect the solid product by filtration. Wash the collected powder extensively with anhydrous solvents such as tetrahydrofuran (THF) and acetone to remove any unreacted monomers and residual solvent.

  • Activation: Dry the purified COF powder under vacuum at an elevated temperature (e.g., 120-150 °C) for at least 12 hours. This activation step is crucial to remove any guest molecules from the pores, making them accessible for characterization.

Characterization of Porosity: Nitrogen Sorption Analysis

The porosity of the synthesized COFs is typically characterized by nitrogen adsorption-desorption measurements at 77 K.

CharacterizationWorkflow cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis Sample Activated COF Sample Degassing Degas under Vacuum at >120°C for >10h Sample->Degassing Analysis N₂ Adsorption-Desorption at 77 K Degassing->Analysis Isotherm Generate Adsorption-Desorption Isotherm Analysis->Isotherm BET Calculate BET Surface Area Isotherm->BET PoreVolume Determine Total Pore Volume Isotherm->PoreVolume PoreSize Calculate Pore Size Distribution (e.g., NLDFT) Isotherm->PoreSize

Caption: Workflow for characterizing COF porosity using nitrogen sorption analysis.

Detailed Steps:

  • Sample Degassing: A known weight of the activated COF sample is placed in a sample tube and degassed under high vacuum at a temperature above 120 °C for a minimum of 10 hours. This ensures the removal of any adsorbed moisture or gases from the pores.[3]

  • Isotherm Measurement: The sample tube is then transferred to the analysis port of a gas sorption analyzer. The nitrogen adsorption and desorption isotherms are measured at liquid nitrogen temperature (77 K).[5]

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in a specific relative pressure range to calculate the specific surface area of the material.

    • Pore Volume: The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity.

    • Pore Size Distribution: The pore size distribution is calculated from the adsorption isotherm using theoretical models such as Non-Local Density Functional Theory (NLDFT).[3][6]

Concluding Remarks for the Informed Researcher

The choice between 2,5-dihydroxy-1,4-benzenedicarboxaldehyde and 4,4'-biphenyldicarbaldehyde as a linker for COF synthesis has a profound impact on the resulting material's porosity.

  • DHBD-based COFs , with their hydroxyl-functionalized pores, offer a pathway to materials with potentially larger pore diameters and hydrophilic interiors. This can be particularly advantageous for applications involving the selective adsorption of polar molecules or for creating specific host-guest interactions.

  • 4,4'-Biphenyldicarbaldehyde-based COFs , on the other hand, tend to yield materials with higher BET surface areas due to the extended and rigid nature of the linker. These COFs are excellent candidates for applications where a large surface area is paramount, such as high-capacity gas storage.

Ultimately, the optimal choice of aldehyde linker depends on the specific requirements of the intended application. This guide provides the foundational knowledge and experimental framework to enable researchers to make informed decisions in the rational design of Covalent Organic Frameworks with tailored porosity.

References

  • In situ photodeposition of platinum clusters on a covalent organic framework for photocatalytic hydrogen production. ResearchGate. [Link]

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  • a) Synthetic procedure for the preparation of PY‐DHBD‐COF. HR‐TEM and... ResearchGate. [Link]

  • Solvothermal Synthesis of Microporous, Crystalline Covalent Organic Framework Nanofibers and Their Colorimetric Nanohybrid Structures. ACS Publications. [Link]

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  • Isostructural β-ketoenamine and Imine-based COFs: Emission, Sensing and Catalysis. Nanomater. [Link]

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A Senior Application Scientist's Guide to Gas Adsorption in Covalent Organic Frameworks: A Comparative Analysis of DHBD- and Tp-Based Architectures

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of porous materials, Covalent Organic Frameworks (COFs) have emerged as a formidable class, distinguished by their crystalline structures, high porosity, and the precision of their design.[1] The strategic selection of molecular building blocks is paramount, as it dictates the final topology, pore environment, and ultimately, the functional performance of the framework. This guide provides an in-depth comparison of two prominent classes of COFs based on their core building units: the linear 2,5-dihydroxyterephthalaldehyde (DHBD) and the trigonal 1,3,5-triformylphloroglucinol or 1,3,5-tris(4-formylphenyl)benzene (Tp).

We will explore how the intrinsic geometry of these monomers influences the resulting COF architecture and its performance in gas adsorption, a critical application for carbon capture, energy storage, and separations.[2][3] This analysis is grounded in experimental data from peer-reviewed literature, offering researchers and materials scientists a clear perspective on the structure-property relationships that govern these advanced materials.

The Architectural Blueprint: DHBD vs. Tp Monomers

The fundamental difference between these two COF families lies in the geometry of their aldehyde-functionalized monomers. This geometric distinction is the primary determinant of the network's topology.

  • DHBD (Dihydroxyterephthalaldehyde-based): Typically utilizing monomers like 2,5-dihydroxyterephthalaldehyde, this family is built upon a linear, C2-symmetric core. The presence of hydroxyl groups ortho to the aldehydes offers a dual advantage: they can direct the framework's formation and provide hydrogen-bond-donating sites within the pores, potentially enhancing affinity for specific gases like CO2.[4]

  • Tp (Triphenylbenzene or Phloroglucinol-based): This family employs C3-symmetric, trigonal planar monomers such as 1,3,5-triformylphloroglucinol or 1,3,5-tris(4-formylphenyl)benzene.[5] This high symmetry naturally leads to the formation of two-dimensional hexagonal networks with well-defined, uniform channels. The resulting structures are often characterized by exceptionally high surface areas.

G cluster_0 Monomer Geometries cluster_1 Resulting COF Properties DHBD DHBD-type Monomer (e.g., 2,5-dihydroxyterephthalaldehyde) Geometry: Linear (C2 Symmetry) DHBD_COF Rectangular or Square Pores Potential for H-Bonding Often used for specific gas affinity DHBD->DHBD_COF Dictates Tp Tp-type Monomer (e.g., 1,3,5-triformylphloroglucinol) Geometry: Trigonal (C3 Symmetry) Tp_COF Hexagonal Pores High Symmetry Frameworks Often yields very high surface areas Tp->Tp_COF Dictates

Caption: Geometric differences between linear DHBD and trigonal Tp monomers.

Synthesis and Structural Implications

Both DHBD- and Tp-based COFs are typically synthesized via solvothermal Schiff base condensation reactions, where the aldehyde groups of one monomer react with the amine groups of a complementary linker (e.g., p-phenylenediamine).[6] The principle of dynamic covalent chemistry allows for error correction during synthesis, which is crucial for achieving the long-range order and crystallinity that define COFs.[7][8]

The causality between monomer geometry and final structure is direct:

  • The condensation of a linear DHBD monomer with a linear diamine linker tends to form 2D frameworks with rectangular or square pore geometries.

  • The condensation of a trigonal Tp monomer with a linear diamine linker results in the characteristic 2D hexagonal lattices. This topology is highly efficient at creating large, open, and accessible pore networks.

G start Monomers (Aldehyde + Amine) process1 Solvothermal Synthesis (e.g., Mesitylene/Dioxane, 120°C) start->process1 process2 Dynamic Covalent Chemistry (Schiff Base Reaction) process1->process2 product Crystalline COF Powder process2->product activation Activation (Solvent Exchange & Vacuum Drying) product->activation final Porous Activated COF (Ready for Gas Adsorption) activation->final

Caption: General experimental workflow for COF synthesis and activation.

Comparative Analysis of Gas Adsorption Performance

The structural differences logically translate into distinct gas adsorption behaviors. The performance is primarily evaluated by nitrogen adsorption at 77 K to determine surface area and porosity, followed by adsorption of specific gases like CO2, CH4, and H2 at relevant temperatures.

The Brunauer-Emmett-Teller (BET) surface area, derived from N2 adsorption isotherms at 77 K, is a critical metric for evaluating the gas storage capacity of a porous material.[9][10] Tp-based COFs, owing to their highly symmetric and open hexagonal pore structures, frequently exhibit some of the highest surface areas reported for porous polymers. While DHBD-based COFs are also highly porous, their surface areas can be more varied depending on the specific linkers used and the degree of framework interpenetration.

COF NameMonomer TypeBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Reference
Tp-based
TpCOF150Tp665--[11]
TpPa-GBLTp888--[12]
Star-COF-2Tp1,5381.02.2[13]
PI-COF-3Tp2,3461.32.0[13]
DHBD-based
2,3-DhaTphDHBD derivative---[14][15]
TPE-COF-IDHBD derivative-0.81-[16]
HBD-COFDHBD derivative---[4]

Note: Direct, side-by-side comparisons in single papers are rare; data is compiled from various sources. "-" indicates data not specified in the provided search results.

The capture of CO₂ is a key application where the subtle chemical features of the monomers become critically important. While high surface area is a prerequisite, the chemical affinity of the pore surface for CO₂ molecules plays a crucial role.[16]

DHBD-based COFs often incorporate hydroxyl groups within their pores. These groups can act as hydrogen-bond donors, creating favorable interaction sites that increase the isosteric heat of adsorption and lead to higher CO₂ uptake, particularly at low pressures.[4] Tp-based COFs achieve high CO₂ capacity primarily through physisorption within their vast network of micropores.

COF NameMonomer TypeCO₂ Uptake (mmol/g) at 273 K, 1 barCO₂ Uptake (wt%) at 273 K, 1 barReference
Tp-based
ND-COF-1Tp~2.7~11.9[17]
ND-COF-2Tp~2.1~9.2[17]
DHBD-based
TPE-COF-IDHBD derivative2.6811.8[16]
TPE-COF-IIDHBD derivative4.1618.3[16]

The data suggests that functionalized frameworks like TPE-COF-II can exhibit exceptional CO₂ uptake, potentially outperforming standard Tp-based systems under these conditions.[16]

For energy storage applications, such as methane and hydrogen storage, high porosity and large pore volume are often the dominant factors.[18][19] In this arena, the ultrahigh surface areas of many 3D and some 2D Tp-based COFs give them a distinct advantage. Grand Canonical Monte Carlo (GCMC) simulations and experimental results show that COFs like COF-102 and COF-103, which are 3D frameworks built from tetrahedral and linear linkers (conceptually related to the expansion of 2D sheets into 3D space), are excellent candidates for methane storage.[19][20]

Simulations have shown that the best COFs for deliverable methane capacity are COF-102 and COF-103, with values of 230 and 234 v(STP)/v, respectively.[19] Similarly, for H₂ storage, high-surface-area 3D COFs generally outperform their 2D counterparts.[21]

Experimental Protocol: Volumetric Gas Adsorption Measurement

To ensure data integrity and reproducibility, a rigorous experimental protocol is essential. The following steps outline a self-validating system for measuring gas adsorption isotherms on a volumetric gas sorption analyzer.

Objective: To determine the BET surface area, pore volume, and gas (N₂, CO₂, CH₄) uptake capacity of a synthesized COF sample.

Materials & Equipment:

  • Synthesized and purified COF powder.

  • Sample tube with a known weight.

  • Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2420 or Quantachrome Autosorb).

  • High-purity adsorbate gases (N₂, CO₂, CH₄, He).

  • Heating mantle and temperature controller for degassing.

  • Liquid nitrogen and appropriate cryostat/dewar for analysis.

  • Analytical balance (±0.01 mg).

Protocol Steps:

  • Sample Preparation & Weighing:

    • Accurately weigh an empty, clean, and dry sample tube. Record the mass.

    • Add 50-100 mg of the COF sample into the tube.

    • Weigh the tube with the sample again and calculate the precise mass of the COF.

  • Activation (Degassing):

    • Causality: This step is critical to remove any trapped solvent or moisture from the pores, which would otherwise block adsorption sites and lead to erroneously low surface area measurements.

    • Attach the sample tube to the degassing port of the analyzer.

    • Slowly heat the sample under a high vacuum (e.g., <10 µmHg). A typical activation condition for robust imine-linked COFs is 120-150°C for 12 hours.[12] The temperature should be below the material's decomposition temperature.

    • After the degassing period, cool the sample to room temperature under vacuum.

    • Weigh the sample tube again to determine the activated (dry) sample mass. This is the mass that must be used for all subsequent calculations.

  • Analysis Setup:

    • Transfer the sealed sample tube to the analysis port of the instrument.

    • Install the appropriate heating/cooling system (e.g., a dewar filled with liquid nitrogen for N₂ at 77 K, or a cryocooler/water bath for other temperatures).

    • Perform a free space (void volume) measurement using non-adsorbing helium gas. The instrument measures the volume of the sample tube not occupied by the sample, which is essential for calculating the amount of gas adsorbed.

  • Isotherm Measurement:

    • The instrument doses a known amount of adsorbate gas into the sample tube.

    • It waits for the pressure to equilibrate as the gas adsorbs onto the COF surface. The time required for equilibration depends on the material's porosity.

    • The amount of gas adsorbed at that equilibrium pressure is calculated using the ideal gas law and the measured free space.

    • This process is repeated over a wide range of pressures (e.g., from 10⁻⁷ to 1 P/P₀) to generate the full adsorption isotherm.

  • Data Analysis:

    • BET Surface Area: Apply the BET equation to the linear portion of the N₂ isotherm (typically in the P/P₀ range of 0.05-0.3) to calculate the specific surface area.[12]

    • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Calculated from the isotherm using theoretical models like Non-Local Density Functional Theory (NLDFT).[22]

G cluster_0 Pre-Analysis cluster_1 Instrumental Analysis cluster_2 Post-Analysis node1 Weigh Sample ~50-100 mg node2 Degas Sample Heat under vacuum (e.g., 120°C, 12h) node1->node2 node3 Determine Activated Mass Reweigh after degassing node2->node3 node4 Measure Free Space Use Helium gas node3->node4 node5 Dose Adsorbate Gas N₂, CO₂, etc. node4->node5 node6 Reach Equilibrium Pressure stabilizes node5->node6 node7 Record Data Point (Pressure, Amount Adsorbed) node6->node7 node8 Repeat Dosing Generate full isotherm node7->node8 node9 Calculate BET Surface Area From N₂ isotherm (77 K) node8->node9 node10 Calculate Pore Volume & Size Using NLDFT/BJH models node9->node10 node11 Determine Gas Uptake Read from specific isotherm node9->node11

Caption: Step-by-step protocol for gas adsorption isotherm measurement.

Conclusion and Outlook

The choice between DHBD- and Tp-based building blocks for COF synthesis is a classic example of how atomic-level design translates to macroscopic material properties.

  • Tp-based COFs are champions of porosity. Their inherent trigonal symmetry is a reliable route to exceptionally high surface areas, making them prime candidates for applications where maximizing the total volume of adsorbed gas is the primary goal, such as high-pressure methane or hydrogen storage.

  • DHBD-based COFs offer a platform for chemical subtlety. While they may not always reach the same peak surface areas as their Tp counterparts, the inclusion of functional groups like hydroxyls in the pore walls provides a powerful tool for enhancing selectivity and affinity toward specific gases like CO₂, a critical advantage for carbon capture and purification applications.

Future research will undoubtedly focus on creating more complex frameworks that blend the best of both worlds: designing high-surface-area COFs with precisely positioned functional groups to achieve both high capacity and high selectivity. The continued exploration of new monomer geometries and synthetic pathways will further unlock the vast potential of these remarkable materials.

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